VH032 analogue-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36N4O5S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N4O5S/c1-15(2)21(29-25(34)35-26(4,5)6)24(33)30-13-19(31)11-20(30)23(32)27-12-17-7-9-18(10-8-17)22-16(3)28-14-36-22/h7-10,14-15,19-21,31H,11-13H2,1-6H3,(H,27,32)(H,29,34)/t19-,20+,21+/m1/s1 |
InChI Key |
IBHOCLAWYSUEFY-HKBOAZHASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VH032 and its Analogues in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key application of VH032 and its derivatives, such as VH032 analogue-2, is in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding and utilizing VH032-based compounds in research and drug development. This compound is a derivative of VH032 designed as a synthetic intermediate for the construction of PROTAC molecules.[1] It incorporates a protective group that can be removed under acidic conditions, facilitating its conjugation to a linker and a ligand for a target protein.[1]
Core Mechanism of Action: VHL-Mediated Ubiquitination
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[2] Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This modification is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.
VH032 and its analogues function by mimicking the hydroxylated HIF-1α peptide, thereby binding to VHL and inhibiting the VHL:HIF-1α interaction.[3][4] This inhibition leads to the stabilization of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes. In the context of PROTACs, the VH032 moiety serves as an E3 ligase recruiter. By being chemically linked to a ligand for a target protein, the resulting PROTAC molecule brings the target protein into close proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.
Signaling Pathway of VHL and HIF-1α Regulation
The following diagram illustrates the canonical pathway of HIF-1α regulation by VHL and how VHL inhibitors like VH032 intervene.
PROTAC Mechanism of Action with this compound
PROTACs synthesized using this compound employ a "hijacking" mechanism. The VH032 moiety binds to VHL, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the VHL complex to the target protein, marking it for degradation.
Quantitative Data
The binding affinity of VH032 to the VHL protein has been characterized by various biophysical methods. The following table summarizes key quantitative metrics.
| Compound | Assay Type | Parameter | Value (nM) |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd | 185 |
| VH032 | Fluorescence Polarization (FP) | IC50 | 352.2 |
Note: Data for this compound is not publicly available as it is primarily a synthetic intermediate.
Experimental Protocols
VHL:HIF-1α Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of compounds that disrupt the VHL and HIF-1α interaction.
Principle: A fluorescently labeled peptide derived from HIF-1α (tracer) binds to the VHL protein complex, resulting in a high fluorescence polarization signal. A competing compound that binds to VHL will displace the tracer, leading to a decrease in the polarization signal.
Materials:
-
Purified VHL protein complex (VCB: VHL, Elongin C, Elongin B)
-
FAM-labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)
-
Assay Buffer: 20 mM Bis-Tris pH 7.0, 150 mM NaCl, 1 mM DTT
-
Test compounds (e.g., VH032) dissolved in DMSO
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Assay Plate Preparation:
-
Add diluted test compounds to the wells of the 384-well plate.
-
Include controls:
-
Maximum Polarization (0% Inhibition): VCB complex + FAM-HIF-1α peptide + DMSO.
-
Minimum Polarization (100% Inhibition): FAM-HIF-1α peptide + DMSO (no VCB complex).
-
-
-
Addition of VCB Complex: Add the VCB complex to all wells except the minimum polarization controls. The final concentration should be optimized (e.g., ~450 nM).
-
Addition of Fluorescent Probe: Add the FAM-HIF-1α peptide to all wells. The final concentration should be below the Kd of the interaction (e.g., ~278 nM).
-
Incubation: Shake the plate for 1 minute and then incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Normalize the data using the minimum and maximum polarization controls and fit the dose-response curve to determine the IC50 value.
Western Blot for HIF-1α Stabilization
This protocol is used to qualitatively or semi-quantitatively assess the cellular activity of VHL inhibitors by measuring the accumulation of HIF-1α.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat the cells with the VHL inhibitor (e.g., VH032) at various concentrations and for different durations (e.g., 2 to 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR for HIF-1α Target Gene Expression
This method quantifies the functional downstream consequences of HIF-1α stabilization by measuring the mRNA levels of its target genes.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the VHL inhibitor as described for the Western blot. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Perform qPCR using SYBR Green or TaqMan probes for HIF-1α target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Run the PCR in triplicate for each sample.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
VH032 is a well-characterized VHL ligand that serves as a powerful tool for studying the hypoxia signaling pathway and as a critical component in the development of PROTACs. Its analogue, this compound, is a key intermediate that enables the synthesis of these targeted protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to leverage the VHL E3 ligase for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
The Role of VH032 Analogue-2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
VH032 analogue-2 is a specialized chemical entity that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides an in-depth overview of its application, mechanism of action, and the experimental considerations for its use in research and drug development.
Core Function: A Ligand for the VHL E3 Ubiquitin Ligase
This compound is an analogue of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary function is to recruit the VHL protein as part of a PROTAC molecule.[1] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, VHL via this compound), and a linker that connects the two ligands.[3][4]
The key feature of this compound is the presence of a protective group that can be removed under acidic conditions. This property makes it a ready-to-use intermediate for the synthesis of PROTACs, allowing for the covalent attachment of a linker and subsequently, a ligand for the target protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. This results in the formation of a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Recycling: After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.
This catalytic mode of action is a significant advantage of PROTACs over traditional small-molecule inhibitors, as substoichiometric amounts of the PROTAC can lead to the degradation of a large amount of the target protein.
Signaling Pathway of a VHL-based PROTAC
The following diagram illustrates the general signaling pathway initiated by a PROTAC utilizing a VHL ligand like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to VH032 Analogue-2: Structure, Properties, and Application in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
VH032 analogue-2 is a crucial chemical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its pivotal role as a precursor to the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. Detailed experimental methodologies for its synthesis, characterization, and integration into PROTAC molecules are presented to facilitate its effective utilization in targeted protein degradation research and drug discovery.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful strategy to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. VH032 is a potent and well-characterized ligand for VHL.
This compound serves as a key building block in the synthesis of VH032-based PROTACs. It is a protected form of the VHL ligand, featuring a tert-butoxycarbonyl (Boc) protecting group. This protecting group strategy allows for controlled, sequential synthesis of PROTACs, ensuring that the reactive amine on the VH032 core does not interfere with earlier synthetic steps. The Boc group can be efficiently removed under acidic conditions to liberate the free amine, which is then available for conjugation with a linker and a target protein ligand.
Structure and Physicochemical Properties
The defining feature of this compound is the Boc-protected L-valine residue, which masks the amine functionality required for linker attachment.
Chemical Structure
IUPAC Name: tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[1]
Chemical Formula: C₂₆H₃₆N₄O₅S[1]
Molecular Weight: 516.7 g/mol [1]
CAS Number: 1448189-66-9[2][3]
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively published as it is primarily an intermediate. However, the properties of the parent VH032 ligand and related PROTACs provide valuable insights. The Boc group increases the lipophilicity of the molecule compared to the deprotected amine. The solubility and permeability of this intermediate are critical for its handling and reactivity in subsequent synthetic steps.
| Property | Value | Notes |
| Molecular Weight | 516.7 g/mol | Calculated from the molecular formula. |
| Molecular Formula | C₂₆H₃₆N₄O₅S | Confirmed by mass spectrometry. |
| Appearance | White to off-white solid | Based on supplier information. |
| Solubility | Soluble in DMSO and other organic solvents | The parent compound, VH032, is soluble in DMSO and ethanol. The increased lipophilicity of the analogue suggests similar or better solubility in organic solvents. |
| Permeability (Predicted) | Moderate to High | Permeability of VH032-based PROTACs is highly dependent on the linker and target ligand. The Boc-protected intermediate is expected to be more permeable than its deprotected, more polar counterpart. |
Role in PROTAC Synthesis: A Strategic Intermediate
This compound is strategically employed in the modular synthesis of PROTACs. The Boc protecting group allows for the assembly of complex target protein ligands and linkers without the risk of unintended reactions with the amine of the VHL ligand.
The overall workflow for utilizing this compound in PROTAC synthesis can be visualized as follows:
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the coupling of four key building blocks. A convergent synthetic strategy is often preferred to maximize yield and minimize side reactions.
Overall Synthetic Scheme:
Detailed Protocol (Exemplary):
A feasible, column chromatography-free, multi-gram scale synthesis of the deprotected VH032 amine has been reported, which can be adapted for the synthesis of this compound by modifying the final deprotection step. The key steps involve:
-
Synthesis of the thiazole-benzylamine core: This is typically achieved through a palladium-catalyzed cross-coupling reaction.
-
Coupling with the hydroxyproline moiety: The core is then coupled with a protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative.
-
Coupling with Boc-L-tert-leucine: The final building block, Boc-L-tert-leucine, is coupled to the growing molecule.
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography.
Boc Deprotection of this compound
The removal of the Boc protecting group is a critical step to unmask the amine for linker conjugation. This is typically achieved under acidic conditions.
Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base and purified.
Amide Coupling of Deprotected this compound with a Linker
The free amine of the deprotected this compound is coupled with a linker that has a terminal carboxylic acid or other activated functional group.
Protocol:
-
Dissolve the deprotected VH032 amine and the linker-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the coupling reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
The final PROTAC product is then purified by preparative high-performance liquid chromatography (HPLC).
VHL Binding Affinity Determination
To assess the binding affinity of this compound (or more relevantly, the deprotected VH032) to the VHL E3 ligase complex, a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.
Fluorescence Polarization (FP) Assay Protocol:
This protocol is adapted from commercially available VHL binding assay kits.
-
Reagents and Buffers:
-
Purified VHL-ElonginB-ElonginC (VCB) complex.
-
A fluorescently labeled VHL ligand (e.g., BDY FL VH032) as a tracer.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
This compound (or deprotected VH032) as the competitor.
-
-
Procedure:
-
Prepare a serial dilution of the this compound.
-
In a 384-well plate, add the VCB complex, the fluorescent tracer, and the competitor compound.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the fluorescence polarization signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The dissociation constant (Kd) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanism of Action
This compound itself is not biologically active in terms of inducing protein degradation. Its significance lies in its conversion to the active VHL ligand, VH032. Once incorporated into a PROTAC, the VH032 moiety mediates the recruitment of the VHL E3 ligase to the target protein.
The PROTAC-induced Protein Degradation Pathway:
The formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase is a critical determinant of degradation efficiency. The VH032 moiety of the PROTAC binds to the substrate recognition domain of VHL, mimicking the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α). This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.
Conclusion
This compound is an indispensable tool for the synthesis of VHL-recruiting PROTACs. Its Boc-protected design enables a robust and controlled synthetic strategy, allowing for the efficient construction of a diverse range of protein degraders. A thorough understanding of its structure, properties, and the experimental protocols for its use is essential for researchers in the field of targeted protein degradation. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in the development of novel therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to VH032 Analogue-2 as a VHL Ligand for PROTACs
This guide provides a comprehensive technical overview of this compound, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the underlying biological pathways, quantitative binding data of related compounds, and detailed experimental protocols relevant to the characterization and application of VHL ligands in targeted protein degradation.
Introduction: The Rise of PROTACs and the Role of VHL
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.
These heterobifunctional molecules consist of two key components connected by a chemical linker:
-
A warhead that binds to the target Protein of Interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. Its natural function is to identify hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) under normal oxygen conditions, leading to its ubiquitination and subsequent degradation. This specific recognition mechanism has been ingeniously co-opted for PROTAC technology, making VHL one of the most widely used E3 ligases for targeted protein degradation.
This compound: A Key Intermediate for VHL-based PROTACs
VH032 is a well-established, potent, and cell-permeable small molecule that binds to VHL, effectively mimicking the HIF-1α peptide. This compound is a derivative of this parent compound, specifically designed as a versatile intermediate for the synthesis of PROTACs.[1][2]
Its key feature is the presence of a protective group that can be removed under acidic conditions .[1][2] This allows for controlled, late-stage conjugation to a linker and POI ligand, providing a streamlined and efficient route to novel PROTAC molecules. Its role as a direct precursor makes it a valuable tool for researchers building libraries of VHL-recruiting degraders.
Quantitative Data: Binding Affinities of VHL Ligands
While specific binding affinity data for this compound is not publicly available, the affinity of its parent compound, VH032, and other key analogues have been extensively characterized. This data provides a crucial benchmark for understanding the VHL-ligand interaction.
| Compound | Assay Method | Measured Value | Unit | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 | nM | [2] |
| VH032 | Fluorescence Polarization (FP) | IC50 = 454 | nM | |
| VH032 | Time-Resolved FRET (TR-FRET) | Ki = 33.4 | nM | |
| VH032 | Time-Resolved FRET (TR-FRET) | IC50 = 77.8 | nM | |
| VH298 | Time-Resolved FRET (TR-FRET) | Ki = 18.9 | nM | |
| Me-VH032 Analogue (Inhibitor 39) | Fluorescence Polarization (FP) | IC50 = 196 | nM | |
| BODIPY FL VH032 (Fluorescent Probe) | Time-Resolved FRET (TR-FRET) | Kd = 3.01 | nM |
Signaling Pathways and Mechanism of Action
Understanding the native VHL signaling pathway is fundamental to appreciating how VHL-recruiting PROTACs function.
The VHL/HIF-1α Signaling Pathway
The design of VHL ligands like VH032 is directly inspired by the interaction between VHL and its natural substrate, HIF-1α.
References
The Role of VH032 Analogue-2 in E3 Ubiquitin Ligase Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of VH032 and its analogues, particularly VH032 analogue-2, in the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. As a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology, understanding the binding kinetics, mechanism of action, and experimental validation of these molecules is paramount for the successful design and development of novel therapeutics. This document provides a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies relevant to the field.
Introduction to VHL E3 Ligase and PROTAC Technology
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, marking them for degradation by the proteasome. PROTACs are heterobifunctional molecules designed to hijack this natural process. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[1]
The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex and is one of the most widely utilized E3 ligases in PROTAC design due to its ubiquitous expression and well-characterized binders.[2] Small molecule ligands that bind to VHL, such as VH032 and its derivatives, are therefore essential tools in the development of VHL-based PROTACs.
This compound, with the IUPAC name tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, is a key synthetic intermediate in the construction of such PROTACs.[3] It is essentially the core VH032 molecule with a tert-butyloxycarbonyl (Boc) protecting group on the amine. This Boc group is designed to be removed under acidic conditions, allowing for the subsequent attachment of a linker and a warhead that targets a specific protein for degradation.[4][5]
Mechanism of Action: VHL Recruitment by VH032-based PROTACs
The fundamental mechanism of action for a VH032-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This process can be broken down into the following key steps:
-
Binding to Target Protein and VHL: The PROTAC molecule, with its two distinct warheads, simultaneously binds to the protein of interest and the VHL E3 ligase.
-
Ternary Complex Formation: This simultaneous binding brings the target protein into close proximity with the VHL E3 ligase complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Polyubiquitination: A chain of ubiquitin molecules is typically added to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Quantitative Data: Binding Affinities of VH032 and Analogues
Table 1: Binding Affinities of VH032 and Analogues to VHL
| Compound | Assay Type | Binding Constant | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | |
| VH032 | Time-Resolved FRET (TR-FRET) | Ki = 33.4 nM | |
| VH032 | Fluorescence Polarization (FP) | IC50 = 454 nM | |
| VH298 | Isothermal Titration Calorimetry (ITC) | Kd = 80-90 nM | |
| VH298 | Time-Resolved FRET (TR-FRET) | Ki = 18.9 nM | |
| VH101 | Isothermal Titration Calorimetry (ITC) | Kd = 44 nM | |
| (S,R,S)-AHPC-Me | Not Specified | Not Specified | |
| MZ1 (PROTAC) | Time-Resolved FRET (TR-FRET) | Ki = 6.3 nM |
Note: Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) are all measures of binding affinity, with lower values indicating stronger binding.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of VHL ligands and the PROTACs derived from them. Below are methodologies for key assays used in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay is a highly sensitive method for quantifying the interaction between a ligand and its target protein.
Principle: A fluorescently labeled VHL ligand (tracer) and a terbium-labeled anti-tag antibody that binds to a tagged VHL protein complex are used. When the tracer binds to VHL, the terbium donor and the fluorescent acceptor on the tracer are in close proximity, resulting in a FRET signal. Unlabeled ligands, such as VH032, will compete with the tracer for binding to VHL, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Tagged VHL-Elongin B-Elongin C (VBC) complex
-
Terbium-labeled anti-tag antibody
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (e.g., this compound after deprotection)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the VBC complex and the terbium-labeled antibody.
-
Add the test compounds or vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the fluorescently labeled VHL ligand.
-
Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for terbium and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
The FP assay is another common method for studying ligand-protein interactions in a homogeneous format.
Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled ligands can compete with the tracer for binding, causing a decrease in the polarization signal.
Protocol:
-
Reagents:
-
VBC complex
-
Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide or BODIPY FL VH032)
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a black, low-volume 384-well plate, add the VBC complex and the fluorescent tracer.
-
Add the test compounds or vehicle control.
-
Incubate for a defined period (e.g., 60-90 minutes) at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the test compound.
-
Fit the data to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a protein immobilized on a sensor chip.
Principle: A protein (e.g., VBC complex) is immobilized on a sensor chip. A solution containing the ligand of interest (analyte) is flowed over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Protocol:
-
Instrumentation:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
-
Procedure:
-
Immobilize the VBC complex onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the analyte (e.g., deprotected this compound) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion
VH032 and its analogues are indispensable tools in the field of targeted protein degradation. This compound serves as a crucial, strategically protected intermediate for the synthesis of VHL-recruiting PROTACs. While quantitative binding data for this specific analogue is not the primary focus of research, a deep understanding of the binding characteristics of the parent VH032 molecule and its derivatives is essential for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the characterization of these important molecules, enabling researchers to advance the development of novel therapeutics based on the PROTAC technology.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C26H36N4O5S | CID 90287768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the VHL/HIF-1α Axis: A Technical Guide to the VH032-Mediated Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL)/Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway and the utility of the small molecule VH032 as a potent inhibitor. This document details the underlying molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core concepts.
The VHL/HIF-1α Pathway: A Master Regulator of Oxygen Homeostasis
The VHL/HIF-1α pathway is a critical cellular oxygen-sensing mechanism that governs the response to changes in oxygen availability. The key players in this pathway are the E3 ubiquitin ligase von Hippel-Lindau protein (VHL) and the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).
Under normal oxygen conditions (normoxia), specific prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen to hydroxylate key proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODD) of HIF-1α.[1] This post-translational modification creates a binding site for the VHL protein. VHL, as the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex (comprising Cullin-2, Rbx1, Elongin B, and Elongin C), then binds to the hydroxylated HIF-1α.[2][3] This interaction leads to the polyubiquitination of HIF-1α, marking it for rapid degradation by the 26S proteasome.[4][5] This continuous degradation keeps HIF-1α levels low in normoxic conditions.
In low oxygen conditions (hypoxia), the PHD enzymes are inactive due to the lack of their essential co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated and is no longer recognized by VHL. This allows HIF-1α to escape degradation and accumulate in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, where it heterodimerizes with the constitutively expressed HIF-1β (also known as ARNT). This HIF-1α/HIF-1β complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of a multitude of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.
Diagram of the VHL/HIF-1α Signaling Pathway
References
- 1. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
VH032 Analogue-2: A Linchpin for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component in the design of effective PROTACs is the E3 ligase ligand, which serves to recruit the cellular degradation machinery. The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited ligases in PROTAC development. Within the arsenal of VHL ligands, VH032 has emerged as a versatile and potent scaffold. This technical guide focuses on VH032 analogue-2 , a key intermediate engineered to streamline the synthesis of novel VHL-based PROTACs, thereby accelerating the discovery of new therapeutic agents.
This compound is a derivative of the established VHL ligand, VH032.[1][2] Its defining feature is the incorporation of a protective group that masks a reactive functional group. This strategic chemical modification allows for a more controlled and efficient synthesis of PROTACs. The protective group can be readily removed under specific, mild acidic conditions, unveiling a reactive handle for the covalent attachment of a linker and, subsequently, a target-specific warhead.[1][2] This approach circumvents potential side reactions and simplifies the purification of the final PROTAC molecule, making this compound an invaluable tool for medicinal chemists and drug developers.
Core Principles of this compound in PROTAC Synthesis
The fundamental utility of this compound lies in its capacity to serve as a stable, yet readily activatable, building block for PROTAC assembly. The general workflow for its use involves a two-step process following the synthesis of the target-binding ligand and a suitable linker.
-
Deprotection: The protective group on this compound is removed, typically under acidic conditions, to expose a reactive functional group (e.g., an amine or a carboxylic acid).
-
Conjugation: The deprotected VH032 analogue is then coupled to a linker, which is subsequently or concurrently attached to the ligand for the protein of interest (POI).
This modular approach allows for the rapid generation of a library of PROTACs with varying linkers and target-binding moieties, facilitating the optimization of degrader potency and selectivity.
Signaling Pathway and Mechanism of Action
PROTACs synthesized using this compound operate through the canonical mechanism of inducing targeted protein degradation via the ubiquitin-proteasome pathway. The resulting PROTAC, comprising the VH032-derived moiety, a linker, and a POI-binding ligand, orchestrates the formation of a ternary complex between the VHL E3 ligase and the target protein. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
While specific protocols for PROTACs derived from this compound are not publicly available, the following represents a generalized and representative methodology based on standard practices in the field for the synthesis and evaluation of VHL-based PROTACs.
General Synthesis of a PROTAC using a VH032 Analogue
This protocol assumes the use of a VH032 analogue with a Boc-protected amine, which upon deprotection, is coupled to a linker possessing a carboxylic acid functional group.
1. Deprotection of the VH032 Analogue:
-
Dissolve the Boc-protected VH032 analogue in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of an acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt is typically used in the next step without further purification.
2. Amide Coupling to the Linker:
-
Dissolve the deprotected VH032 analogue and the linker-carboxylic acid in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the coupling reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
3. Coupling of the Linker-VH032 Moiety to the POI Ligand:
-
The purified linker-VH032 conjugate, now possessing a terminal reactive group from the linker, is coupled to the POI ligand using an appropriate conjugation chemistry (e.g., another amide coupling, click chemistry, etc.).
-
The reaction conditions and purification methods are highly dependent on the nature of the reactive groups on the linker and the POI ligand.
General PROTAC synthesis workflow.
Key In Vitro Assays for PROTAC Evaluation
1. Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC, Surface Plasmon Resonance - SPR):
-
Objective: To determine the binding affinities (Kd) of the PROTAC for both the VHL E3 ligase and the target protein.
-
Methodology (ITC): A solution of the PROTAC is titrated into a solution containing either the VHL complex (e.g., VCB, which is VHL, Elongin C, and Elongin B) or the purified target protein/domain in the sample cell of a microcalorimeter. The heat changes upon binding are measured to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
2. Ternary Complex Formation Assays (e.g., Fluorescence Polarization - FP, Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Objective: To confirm that the PROTAC can simultaneously bind to both VHL and the target protein to form a stable ternary complex.
-
Methodology (TR-FRET): A fluorescently labeled VHL protein and a differently labeled target protein (or antibodies against them) are incubated with varying concentrations of the PROTAC. The formation of the ternary complex brings the fluorophores into close proximity, resulting in a FRET signal that is proportional to the amount of complex formed.
3. In-Cell Target Degradation Assays (e.g., Western Blot, In-Cell Western, Proteomics):
-
Objective: To quantify the dose- and time-dependent degradation of the target protein in a cellular context.
-
Methodology (Western Blot): Cells are treated with increasing concentrations of the PROTAC for a defined period. Cell lysates are then prepared, and the levels of the target protein, VHL, and a loading control (e.g., actin or tubulin) are assessed by immunoblotting. The band intensities are quantified to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
4. Selectivity Profiling (e.g., Mass Spectrometry-based Proteomics):
-
Objective: To assess the selectivity of the PROTAC by measuring its effect on the entire cellular proteome.
-
Methodology: Cells are treated with the PROTAC, and the total proteome is extracted and analyzed by quantitative mass spectrometry (e.g., using Tandem Mass Tags - TMT). This allows for the identification and quantification of proteins that are degraded, providing a global view of the PROTAC's selectivity.
Quantitative Data for Representative VH032-Based PROTACs
While specific data for PROTACs derived directly from this compound is not available in the public domain, the following tables summarize key quantitative parameters for well-characterized PROTACs that utilize the parent VH032 scaffold. This data serves as a valuable reference for the expected performance of PROTACs synthesized using this compound.
Table 1: Binding Affinities of VH032 and Representative PROTACs to VHL and Target Proteins
| Compound | Target Protein | VHL Binding (Kd, nM) | Target Binding (Kd, nM) | Reference |
| VH032 | - | 185 | - | [1] |
| MZ1 | BRD4 | 70 | 26 | |
| VZ185 | BRD9 | 33 | 15 |
Table 2: Cellular Degradation Potency of Representative VH032-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
| MZ1 | BRD4 | HeLa | 13 | >95 | 24 | |
| VZ185 | BRD9 | MOLM-13 | 5 | >95 | 18 |
Conclusion
This compound represents a significant advancement in the toolkit for PROTAC development. By providing a protected, yet readily functionalizable, VHL ligand, it simplifies the synthetic process and facilitates the rapid generation and optimization of novel protein degraders. The established potency of PROTACs derived from the parent VH032 scaffold underscores the immense potential of this chemical series. As researchers continue to explore new therapeutic targets, the strategic use of intermediates like this compound will be instrumental in accelerating the translation of targeted protein degradation from a promising technology into a transformative therapeutic modality.
References
A Technical Guide to the Utilization of VH032 Analogue-2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 analogue-2 is a synthetic intermediate crucial for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to induce the degradation of specific target proteins. This molecule is an analogue of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Specifically, this compound is a Boc-protected form of a VH032 derivative, rendering it a stable precursor for the synthesis of VHL-recruiting PROTACs. The tert-butyloxycarbonyl (Boc) protecting group masks a reactive amine, which, upon removal, allows for the covalent attachment of a linker and a ligand for a protein of interest. This guide provides an in-depth overview of the core concepts, experimental protocols, and signaling pathways relevant to the use of this compound in the development of novel therapeutics.
Core Functionality: A Precursor to a VHL Ligand
This compound itself is not biologically active in its protected form. Its utility lies in its role as a key building block. The active VHL-binding moiety is revealed upon the removal of the Boc protecting group under acidic conditions.[1] The deprotected amine then serves as a conjugation point for a chemical linker, which is subsequently attached to a ligand for a target protein. The resulting heterobifunctional molecule, the PROTAC, can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Quantitative Data for the Active VH032 Ligand and Analogues
While no biological data is available for the protected this compound, extensive research has characterized the binding affinity of its parent compound, VH032, and related analogues to the VHL protein complex. This data is critical for understanding the potency of the active, deprotected form of this compound.
| Compound | Binding Assay | Parameter | Value (nM) |
| VH032 | Fluorescence Polarization (FP) | Kᵢ | 142.1 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 33.4 | |
| - | IC₅₀ | 352.2 | |
| Isothermal Titration Calorimetry (ITC) | Kₔ | 185 | |
| VH298 | Fluorescence Polarization (FP) | Kᵢ | 110.4 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 18.9 | |
| Isothermal Titration Calorimetry (ITC) | Kₔ | 80-90 | |
| VH032 phenol | Fluorescence Polarization (FP) | Kᵢ | 77.9 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 14.6 | |
| BOC-VH032 | Fluorescence Polarization (FP) | Kᵢ | 8000 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 2100 |
Note: Data for VH032 and its analogues are presented to reflect the expected activity of the deprotected form of this compound. The significantly weaker binding of BOC-VH032 highlights the necessity of the deprotection step.[2]
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the general procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the active amine for PROTAC synthesis.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Filtration apparatus
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (typically 5-10 equivalents, or a 20-50% solution in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product is the trifluoroacetate salt of the deprotected amine. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the free amine, which can be used in the next synthetic step without further purification.[3][4]
Fluorescence Polarization (FP) Assay for VHL Binding
This assay is used to determine the binding affinity of the deprotected VH032 analogue by measuring its ability to displace a fluorescently labeled tracer from the VHL protein complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Deprotected VH032 analogue (test compound)
-
384-well black, low-binding microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a 2X working stock of the VCB protein complex in assay buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.
-
Prepare serial dilutions of the deprotected VH032 analogue at 40X the final desired concentration in 100% DMSO. Dilute these 1:20 in assay buffer to create a 2X working stock with 5% DMSO.
-
Add 5 µL of the 2X test compound solutions to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known saturating VHL inhibitor or no VCB complex).
-
Add 5 µL of the 2X VCB protein solution to all wells except the 100% inhibition control (if using no protein).
-
Mix gently and incubate for 15-30 minutes at room temperature.
-
Add 10 µL of a 2X solution of the fluorescently labeled HIF-1α peptide to all wells. The final volume in each well will be 20 µL.
-
Incubate for a further 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader. The data can be used to calculate percent inhibition and determine the IC₅₀ value of the test compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the deprotected VH032 analogue and the VHL protein complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified VCB complex (ligand)
-
Deprotected VH032 analogue (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the VCB complex onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the deprotected VH032 analogue in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the surface.
-
A reference flow cell without the immobilized VCB complex should be used to subtract non-specific binding.
-
The binding events are monitored in real-time as a change in resonance units (RU).
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key biological pathway and a typical experimental workflow involving this compound.
Caption: VHL-HIF-1α signaling pathway and inhibition.
Caption: Experimental workflow for PROTAC synthesis and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: VH032 Analogue-2 Linker Chemistry and Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. A key component in many successful PROTACs is the E3 ligase ligand, which recruits the E3 ubiquitin ligase to the target protein. VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase and serves as a foundational building block for PROTAC development.[1][2][3] "VH032 analogue-2" is a key synthetic intermediate that facilitates the straightforward attachment of various linkers, enabling the rapid generation of diverse PROTAC libraries.[4]
These application notes provide a detailed overview of the linker chemistry and conjugation protocols for this compound, empowering researchers to efficiently synthesize novel PROTAC molecules for their specific targets.
This compound: A Versatile Intermediate for PROTAC Synthesis
This compound is a derivative of VH032 that has been modified to include a protective group, typically a tert-butyloxycarbonyl (Boc) group, on a reactive amine.[4] This protective group allows for selective chemical modifications at other positions of the molecule and can be readily removed under acidic conditions to unveil the amine for linker conjugation. This strategy is fundamental in the modular synthesis of PROTACs, where a VHL ligand, a linker, and a target protein ligand are systematically assembled.
The general workflow for utilizing this compound in PROTAC synthesis involves a two-step process:
-
Deprotection: Removal of the Boc protective group to expose the reactive amine.
-
Conjugation: Coupling of the deprotected VH032 analogue to a linker moiety.
This modular approach allows for the facile variation of linker length, composition, and attachment chemistry, which are critical parameters for optimizing the efficacy of a PROTAC.
Experimental Protocols
The following protocols are representative methods for the deprotection of this compound and its subsequent conjugation to a linker. Researchers should adapt these protocols based on the specific linker and target protein ligand being used.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, which is ready for conjugation.
Materials:
-
This compound (with Boc protection)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected VH032 analogue.
-
The crude product can be used directly in the next step or purified by column chromatography if necessary.
Expected Outcome:
The deprotection should yield the corresponding free amine of the VH032 analogue. The success of the reaction should be confirmed by LC-MS analysis, which will show a decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).
Protocol 2: Amide Bond Formation with a Carboxylic Acid-Terminated Linker
This protocol details the conjugation of the deprotected VH032 analogue to a linker containing a terminal carboxylic acid group, forming a stable amide bond.
Materials:
-
Deprotected VH032 analogue (from Protocol 1)
-
Carboxylic acid-terminated linker (e.g., PEG or alkyl linker)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
High-performance liquid chromatography (HPLC) for purification
-
Lyophilizer
Procedure:
-
Dissolve the deprotected VH032 analogue and the carboxylic acid-terminated linker (typically 1.0-1.2 equivalents) in anhydrous DMF.
-
Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude product by preparative reverse-phase HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain the final VH032-linker conjugate as a solid.
Characterization:
The final product should be characterized by:
-
LC-MS: To confirm the molecular weight of the conjugate.
-
¹H and ¹³C NMR: To verify the chemical structure.
-
HPLC: To determine the purity of the final compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a VH032-linker conjugate. Actual results may vary depending on the specific substrates and reaction conditions used.
| Step | Reactants | Key Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| Deprotection | This compound (Boc) | TFA, DCM | DCM | 2-4 | >95 (crude) | - |
| Conjugation | Deprotected VH032, Linker-COOH | HATU, DIPEA | DMF | 4-12 | 60-80 | >95 |
Mandatory Visualizations
Caption: Workflow for the synthesis of a PROTAC using this compound.
Caption: Mechanism of action of a VH032-based PROTAC.
References
Application Notes and Protocols for Designing PROTACs with VH032 Analogue-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing a key intermediate, VH032 analogue-2, a ligand for the von Hippel-Lindau (VHL) E3 ligase. This compound is an ideal starting point for PROTAC synthesis as its protecting group can be readily removed under acidic conditions, allowing for direct conjugation to a linker and a POI-binding ligand.[1][2]
Herein, we present a hypothetical case study on the design of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, using this compound.
PROTAC Design and Synthesis Workflow
The general workflow for designing and synthesizing a PROTAC using this compound involves several key steps, from the initial deprotection of the VHL ligand to the final purification of the PROTAC molecule.
References
Application Notes and Protocols for VH032 Analogue-2 Cellular Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 and its analogues are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), serving as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The cellular permeability of these analogues is a critical determinant of the overall efficacy of the resulting PROTAC, as the molecule must cross the cell membrane to engage its intracellular target. This document provides detailed application notes and protocols for assessing the cellular permeability of VH032 analogue-2 and other similar compounds using two standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
VH032 itself is known to have poor cellular permeability.[1] Understanding the permeability of its analogues, such as this compound, is therefore essential for the design of effective PROTACs. While specific permeability data for this compound (CAS: 1448189-66-9) is not extensively available in the public domain, the methodologies described herein are the standard industry practice for determining such parameters.[2] The provided data on other VH032-based compounds will serve as a valuable reference for interpreting experimental results.
Signaling Pathway of VHL-mediated Ubiquitination
VH032 and its analogues function by recruiting the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated, allowing it to be recognized by VHL, leading to its degradation. Small molecules like VH032 mimic the hydroxylated HIF-1α, enabling them to bind to VHL.
Caption: VHL signaling in normoxia and PROTAC-mediated degradation.
Data Presentation: Permeability of VH032 Analogues and PROTACs
The following table summarizes the Parallel Artificial Membrane Permeability Assay (PAMPA) data for various VH032-based molecules from published literature.[3] This data can be used to benchmark the results obtained for this compound. The effective permeability (Pe) is a measure of the rate at which a compound diffuses across the artificial membrane.
| Compound ID | Description | Molecular Weight (Da) | ALogP | HBD | HBA | Effective Permeability (Pe) (10⁻⁶ cm/s) |
| VH032 | VHL Ligand | 472.6 | 2.9 | 3 | 6 | Low (not explicitly quantified in cited study) |
| Analogue 4 | N-terminally capped VH032 analogue | 617.8 | 3.8 | 3 | 7 | 8.6 |
| Analogue 6 | VH032 with a 3-unit PEG linker | 750.0 | 2.5 | 3 | 10 | 0.2 |
| PROTAC 7 | VH032-based PROTAC (MZ series) | 948.2 | 4.3 | 4 | 12 | 0.6 |
| PROTAC 9 | VH032-based PROTAC (MZ series) | 1036.4 | 3.0 | 4 | 15 | 0.006 |
| PROTAC 15 | VH032-based PROTAC (AT series) | 966.3 | 4.3 | 4 | 11 | 0.005 |
| PROTAC 17 | VH032-based PROTAC (AT series) | 922.3 | 4.9 | 3 | 10 | 0.002 |
HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors.
Experimental Protocols
Two primary assays are recommended for evaluating the cellular permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and the Caco-2 cell permeability assay for a more comprehensive assessment that includes active transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability. It is a valuable tool for early-stage drug discovery to rank compounds based on their ability to diffuse across a lipid membrane.
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Detailed Protocol:
-
Preparation of Solutions:
-
Donor Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane integrity.
-
Acceptor Solution: Use the same buffer as the donor solution, which may also contain a "sink" agent like bovine serum albumin (BSA) to mimic physiological conditions and prevent saturation.
-
Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine) in an organic solvent such as dodecane.
-
-
Assay Procedure:
-
Coat the wells of a 96-well filter plate (e.g., with a PVDF membrane) with a small volume (e.g., 5 µL) of the lipid solution.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the coated filter plate on top of the acceptor plate, ensuring no air bubbles are trapped.
-
Add the donor solution containing this compound to the wells of the filter plate.
-
Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Vd)) Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
C0 = Initial concentration in the donor well
-
-
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a more biologically relevant model that uses a monolayer of human colorectal adenocarcinoma cells. These cells differentiate to form a polarized monolayer with tight junctions and express various transporters, thus allowing for the assessment of both passive and active transport, as well as efflux.
Experimental Workflow:
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Detailed Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.
-
Culture the cells for 21-28 days in a humidified incubator at 37°C with 5% CO2 to allow for differentiation and the formation of a confluent, polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
For Apical to Basolateral (A to B) permeability: Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
For Basolateral to Apical (B to A) permeability: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis and Calculation:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = The rate of permeation of the drug across the cells
-
A = The surface area of the membrane
-
C0 = The initial concentration of the drug in the donor compartment
-
-
The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Conclusion
References
Application Notes and Protocols for In Vitro Degradation Assays Using VH032 Analogue-2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This document provides detailed application notes and protocols for conducting in vitro degradation assays using PROTACs synthesized from VH032 analogue-2, a key intermediate for recruiting the von Hippel-Lindau (VHL) E3 ligase. While specific degradation data for PROTACs derived from this compound is not yet widely published, the protocols and data presented herein are based on well-characterized PROTACs utilizing the closely related VH032 moiety. These notes are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.
Mechanism of Action of VH032-Based PROTACs
VH032 and its analogues are potent ligands for the VHL E3 ligase. PROTACs incorporating a VH032 analogue function by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity-induced event leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, resulting in its polyubiquitination and subsequent degradation by the proteasome.
Data Presentation: In Vitro Degradation of Representative Targets
The following tables summarize quantitative data for the in vitro degradation of various target proteins using well-characterized VH032-based PROTACs. This data is representative of the performance that can be expected from PROTACs synthesized using this compound.
Table 1: Degradation of BRD4 by a VH032-based PROTAC (e.g., MZ1)
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| HeLa | 2 | 26 | >95 |
| 22Rv1 | 24 | 18 | ~98 |
| MOLM-13 | 18 | 4.9 | >90 |
Table 2: Degradation of BTK by a VH032-based PROTAC
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| MOLM-14 | 24 | 8.2 | ~90 |
| Ramos | 24 | 15 | >95 |
| TMD8 | 24 | 5.5 | ~95 |
Note: The data presented is compiled from published literature on VH032-based PROTACs and serves as a reference. Actual DC50 and Dmax values for PROTACs synthesized with this compound may vary depending on the target protein, linker, and cell line used.
Experimental Protocols
Herein, we provide detailed protocols for the key in vitro assays to characterize the activity of this compound based PROTACs.
Protocol 1: In Vitro Protein Degradation Assay via Western Blot
This protocol is for determining the dose-dependent degradation of a target protein in cultured cells.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in complete medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)
This protocol is to confirm the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
Cell lysate from cells treated with the this compound PROTAC or vehicle.
-
Antibody against the POI or VHL for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Co-IP lysis buffer.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
Primary antibodies for Western blotting (anti-POI, anti-VHL).
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle as described in Protocol 1. Lyse the cells using a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling.
-
Analyze the eluates by Western blotting using antibodies against the POI and VHL. An increased signal for the POI in the VHL immunoprecipitate from PROTAC-treated cells compared to the control indicates ternary complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.
Materials:
-
Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VHL-ElonginB-ElonginC (VCB) complex, and the POI.
-
Ubiquitin.
-
ATP.
-
In vitro ubiquitination reaction buffer.
-
This compound based PROTAC.
-
Laemmli sample buffer.
-
Western blot reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Reaction buffer
-
ATP
-
Ubiquitin
-
E1 enzyme
-
E2 enzyme
-
VCB complex
-
POI
-
This compound PROTAC (or DMSO for control).
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analysis:
-
Analyze the reaction products by Western blotting using an antibody against the POI.
-
A ladder of higher molecular weight bands above the unmodified POI in the PROTAC-treated lane indicates polyubiquitination.
-
Conclusion
The protocols and representative data provided in these application notes offer a robust framework for the in vitro evaluation of PROTACs synthesized using this compound. By systematically assessing protein degradation, ternary complex formation, and ubiquitination, researchers can effectively characterize the potency and mechanism of action of their novel PROTAC molecules, thereby accelerating the drug discovery and development process in the exciting field of targeted protein degradation.
Application Notes and Protocols: VH032 Analogue-2 for In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo pharmacokinetic and efficacy data for VH032 analogue-2 are not publicly available. These application notes are based on the known mechanism of the parent compound, VH032, the well-characterized VHL inhibitor VH298, and established protocols for small molecule inhibitors in animal models. The provided protocols and data tables serve as a comprehensive framework for designing and executing in vivo studies.
Introduction
This compound is an analog of VH032, a potent small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By binding to VHL, VH032 and its analogues disrupt the VHL interaction with the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[3][4][5] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α, leading to its stabilization and the activation of downstream hypoxia-inducible genes, even under normoxic conditions. This mechanism makes VHL inhibitors valuable tools for studying the hypoxia signaling pathway and potential therapeutics for conditions like anemia and ischemia. This compound is primarily described as a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
These notes provide detailed protocols for the initial in vivo characterization of this compound or similar VHL inhibitors, using the more extensively studied compound VH298 as a proxy for establishing experimental design.
Mechanism of Action: VHL-HIF-1α Pathway Inhibition
Under normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the VHL E3 ligase complex to recognize, ubiquitinate, and target HIF-1α for degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, HIF-1α stabilizes, translocates to the nucleus, and activates gene transcription. VHL inhibitors like this compound mimic the hypoxic response by directly blocking the binding of VHL to hydroxylated HIF-1α.
Quantitative Data Summary (Template)
As robust in vivo data for this compound is unavailable, the following tables are templates for data presentation. It is recommended to use a well-characterized related compound (e.g., VH298) as a positive control in initial studies.
Table 1: Example Pharmacokinetic (PK) Parameters in Mice (Data below is hypothetical and for illustrative purposes only)
| Parameter | Administration Route | Dose (mg/kg) | Value | Animal Strain |
| Half-life (t½) | Intraperitoneal (IP) | 25 | 4.5 h | C57BL/6 |
| Cmax | Intraperitoneal (IP) | 25 | 1500 ng/mL | C57BL/6 |
| AUC | Intraperitoneal (IP) | 25 | 9800 ng*h/mL | C57BL/6 |
| Bioavailability (F) | Oral (PO) vs. IV | 50 | 35% | CD-1 |
Table 2: Example In Vivo Efficacy in Xenograft Model (e.g., 786-O Renal Cell Carcinoma) (Data below is hypothetical and for illustrative purposes only)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | N/A | IP | Once Daily (QD) | 0% (Baseline) |
| This compound | 25 | IP | Once Daily (QD) | 45% |
| This compound | 50 | IP | Once Daily (QD) | 68% |
Table 3: Example Pharmacodynamic (PD) Marker Modulation in Tumor Tissue (Data below is hypothetical and for illustrative purposes only)
| Assay | Dose (mg/kg) | Route | Time Point (post-dose) | Result |
| HIF-1α Stabilization | 50 | IP | 4 hours | 5-fold increase in HIF-1α protein vs. vehicle |
| VEGF mRNA Expression | 50 | IP | 8 hours | 3-fold increase in VEGF mRNA vs. vehicle |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity, establishing a safe dose range for efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
6 to 8-week-old mice (e.g., C57BL/6 or BALB/c), n=3-5 per group
-
Standard animal housing and monitoring equipment
Procedure:
-
Formulation: Prepare a stock solution of this compound in 100% DMSO. On each dosing day, prepare the final formulation by diluting the stock in the vehicle to the desired concentrations. Ensure the final DMSO concentration is ≤10%.
-
Animal Acclimation: Allow animals to acclimate for at least 3-5 days before the start of the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., Vehicle, 10, 30, 100 mg/kg). Dose selection can be guided by in vitro IC50/EC50 values.
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection, oral gavage) once daily for 7-14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in posture, activity, grooming) daily.
-
The MTD is often defined as the dose that causes no more than 15-20% body weight loss and no mortality or severe clinical signs.
-
-
Endpoint Analysis (Optional): At the end of the study, collect blood for hematology and clinical chemistry to assess organ function. Perform histopathological examination of major organs (liver, kidney, spleen) to identify any drug-induced pathologies.
Protocol 2: In Vivo Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an appropriate mouse xenograft model (e.g., VHL-deficient renal cell carcinoma lines like 786-O or A498).
Materials:
-
Cancer cell line (e.g., 786-O)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel (or similar basement membrane matrix)
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.
-
Begin treatment with vehicle or this compound at doses below the determined MTD (e.g., MTD, MTD/2).
-
Administer treatment according to the desired schedule (e.g., once daily, IP).
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement and downstream pathway modulation in tumor tissue following treatment.
Procedure:
-
Study Design: Use a satellite group of tumor-bearing animals for PD analysis to avoid impacting the main efficacy study.
-
Dosing and Sample Collection:
-
Treat animals with a single dose of this compound or vehicle.
-
Euthanize animals at predetermined time points post-dose (e.g., 2, 4, 8, 24 hours) to capture the dynamics of the response.
-
Excise tumors immediately, snap-freeze a portion in liquid nitrogen for protein/RNA analysis, and fix a portion in formalin for immunohistochemistry (IHC).
-
-
Tissue Analysis:
-
Western Blot: Prepare protein lysates from frozen tumor tissue to measure the stabilization of HIF-1α protein levels.
-
qPCR: Extract RNA from frozen tumor tissue to quantify the expression of HIF target genes, such as VEGF, GLUT1, or EPO.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tissue sections to visualize the localization and expression of HIF-1α within the tumor.
-
Experimental and Logical Workflows
References
- 1. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of drugs targeting hypoxia‐inducible factor against tumor cells with VHL mutation: Story of 127 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Conjugating VH032 Analogue-2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of VH032 analogue-2, a key intermediate ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, to a target protein ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines common conjugation strategies, including amide bond formation and click chemistry, and provides practical guidance for reaction setup, execution, and product purification.
Introduction to this compound and PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. VH032 is a potent and widely used ligand that binds to the VHL E3 ligase.
"this compound" is a derivative of VH032 that is functionalized with a protective group, typically a tert-butyloxycarbonyl (Boc) group on an amine functionality. This protective group is stable under many reaction conditions but can be readily removed under acidic conditions, revealing a reactive amine that can be used for conjugation to a target ligand or linker.[1][2]
Strategic Planning for Conjugation
The choice of conjugation strategy depends on the available functional groups on the target ligand and the desired linker chemistry. A logical workflow for selecting the appropriate method is presented below.
Caption: Decision workflow for selecting a VH032 analogue conjugation strategy.
Quantitative Data on Conjugation Reactions
The following table summarizes representative yields for various VH032-related synthesis and conjugation reactions found in the literature. Yields can vary significantly based on the specific substrates, linker, and reaction conditions.
| Reaction Type | VH032 Analogue/Precursor | Coupling Partner/Reagent | Coupling Method | Yield (%) | Reference |
| Amide Coupling | VH032 amine (6) | Acetic anhydride | Acetylation | 60.6 | [2] |
| Amide Coupling | Boc-L-Hyp (12) | (S)-1-(4-bromophenyl)ethanamine (17) | Amidation | ~90 | [3] |
| Amide Coupling | Carboxylic acid | Amine | HATU/DIPEA | Not specified | [4] |
| Click Chemistry | VH032-PEG-N3 | BODIPY FL Alkyne | CuAAC | 64.3 | |
| Overall Synthesis | N/A | N/A | Multi-step synthesis | 65 (for VH032 amine HCl) |
Experimental Protocols
Protocol 1: Deprotection of this compound (Boc-Amine)
This protocol describes the removal of the Boc protecting group from this compound to generate the free amine (VH032-amine), which is then ready for conjugation.
Caption: General workflow for the deprotection of Boc-protected this compound.
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) OR 4M HCl in 1,4-dioxane
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and/or LC-MS system
Procedure:
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Acid Addition:
-
Using TFA: Slowly add TFA to the solution (typically 20-50% v/v).
-
Using HCl/Dioxane: Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents).
-
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
The resulting amine salt (TFA or HCl salt) can often be used directly in the subsequent coupling step after co-evaporation with a suitable solvent (like toluene) to remove residual acid.
-
If the free amine is required, the residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.
-
Protocol 2: Amide Bond Formation using HATU Coupling
This protocol describes the conjugation of a deprotected VH032-amine with a target ligand containing a carboxylic acid.
Caption: Workflow for amide coupling of VH032-amine with a carboxylic acid.
Materials:
-
VH032-amine (from Protocol 1, as the HCl or TFA salt or free base)
-
Target ligand with a carboxylic acid moiety
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
HPLC system for purification
Procedure:
-
Pre-activation: In a flask under an inert atmosphere, dissolve the target ligand-carboxylic acid (1.0 eq) and HATU (1.1-1.3 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0-4.0 eq) to the mixture. If using the amine salt of VH032, an additional equivalent of base is required for neutralization.
-
Activation: Stir the mixture at room temperature for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add a solution of VH032-amine (1.0-1.2 eq) in a small amount of anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC conjugate.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of an alkyne-functionalized VH032 analogue with an azide-functionalized target ligand.
Caption: Workflow for the CuAAC (Click Chemistry) conjugation.
Materials:
-
Alkyne-functionalized VH032 analogue (e.g., (S,R,S)-AHPC-propargyl)
-
Azide-functionalized target ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent system (e.g., DMSO/water or tBuOH/water)
Procedure:
-
Prepare Stock Solutions:
-
Copper/Ligand Solution: Prepare a stock solution of CuSO₄ and THPTA (1:2 to 1:5 molar ratio) in water.
-
Sodium Ascorbate: Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized VH032 analogue (1.0 eq) and the azide-functionalized target ligand (1.0-1.2 eq) in a suitable solvent mixture (e.g., DMSO/water 4:1).
-
-
Catalyst Addition: Add the Copper/THPTA solution to the reaction mixture (typically 0.1-0.2 eq of CuSO₄).
-
Initiation: Add the sodium ascorbate solution to the reaction mixture (typically 0.5-1.0 eq) to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Stir the mixture at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitoring: Monitor the formation of the triazole product by LC-MS.
-
Purification: Purify the final conjugate using reverse-phase HPLC.
Application Notes and Troubleshooting
-
Solubility: PROTAC molecules are often large and can have poor solubility. Ensure all components are fully dissolved before starting the reaction. Co-solvents like DMSO or DMF are commonly used.
-
Amide Coupling:
-
Low Yield: If coupling is inefficient, consider using a different coupling reagent (e.g., COMU for sterically hindered substrates). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Epimerization: For chiral carboxylic acids, epimerization can be a side reaction. Running the reaction at a lower temperature (0 °C) and using additives like HOBt or OximaPure can help minimize racemization. Avoid using strong, nucleophilic bases.
-
-
Click Chemistry:
-
Reaction Failure: Ensure the sodium ascorbate solution is freshly prepared, as it can oxidize over time. Degassing the solvent before adding the catalyst can also improve results by removing oxygen, which can oxidize the Cu(I) catalyst.
-
Copper Toxicity: For applications involving live cells or sensitive biomolecules, residual copper can be toxic. Use copper-chelating resins to remove the catalyst during work-up, or consider using copper-free click chemistry (e.g., SPAAC with a DBCO-functionalized reactant).
-
-
Purification: Due to the similar properties of starting materials and the final product, purification can be challenging. Reverse-phase HPLC is the most common and effective method for obtaining highly pure PROTACs.
-
Characterization: Confirm the identity and purity of the final conjugate using LC-MS and ¹H NMR. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of VH032 Analogue-2 to the Von Hippel-Lindau (VHL) Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the binding interaction between VH032 analogue-2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The protocols detailed below are foundational for the characterization of VHL ligands, which are critical components in the development of Proteolysis Targeting Chimeras (PROTACs).
The VHL protein is the substrate recognition subunit of the Cullin2 RING E3 ligase complex (CRL2^VHL^), which plays a pivotal role in cellular oxygen sensing by targeting Hypoxia-Inducible Factor-alpha (HIF-α) for ubiquitination and subsequent proteasomal degradation.[1][2] Small molecules like VH032 and its analogues can inhibit the VHL/HIF-1α interaction, making them valuable tools for research and potential therapeutics.[3][4][5] this compound is a derivative of VH032 and serves as a key intermediate in the synthesis of PROTACs that recruit the VHL protein to a target protein for degradation.
Accurate determination of the binding affinity of these ligands to VHL is essential for structure-activity relationship (SAR) studies and the development of potent and selective protein degraders. This document outlines three widely used biophysical methods for this purpose: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Data Presentation: Quantitative Binding Data
While specific binding affinity data for this compound was not found in the public domain at the time of this writing, the following table summarizes binding data for the parent compound, VH032, and other relevant analogues to provide a comparative baseline.
| Compound/Ligand | Assay Method | Binding Constant (K_d) | IC_50 | Notes |
| VH032 | Not Specified | 185 nM | - | Potent inhibitor of VHL/HIF-1α interaction. |
| BODIPY FL VH032 | TR-FRET | 3.01 nM | - | High-affinity fluorescent probe for VHL. |
| BODIPY FL VH032 | FP | 100.8 nM | - | Fluorescent probe used in FP assays. |
| VH298 | TR-FRET | - | 44.31 nM | VHL inhibitor. |
| VH298 | FP | K_i = 18.9 nM | 44.0 nM | VHL inhibitor. |
| MZ1 (PROTAC) | FP | K_i = 6.3 nM | 14.7 nM | PROTAC containing a VHL ligand. |
| Inhibitor 39 | FP | - | 196 nM | Analogue of VH032 with improved binding affinity. |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This is a homogeneous assay that measures the displacement of a fluorescently labeled VHL ligand by a test compound, such as this compound. The principle relies on the change in the polarization of emitted light when a small fluorescent probe binds to a larger protein.
Materials:
-
Purified VHL protein complex (VCB complex: VHL, Elongin B, Elongin C)
-
Fluorescent Probe (e.g., BODIPY FL VH032 or FAM-labeled HIF-1α peptide)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP)
-
Black, low-volume 96- or 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stock solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add the VHL protein complex to the wells of the assay plate at a final concentration optimized for a stable and significant polarization window.
-
Add the serially diluted this compound or control compounds to the wells.
-
Include "no compound" controls (vehicle only) and "no protein" controls (blank).
-
Gently mix the plate and incubate for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for binding equilibrium.
-
-
Tracer Addition: Add the fluorescent probe to all wells at a fixed final concentration (typically at or below its K_d for VHL).
-
Incubation: Incubate the plate for an additional 30-45 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., Ex: 485 nm, Em: 528 nm for BODIPY FL).
-
Data Analysis:
-
The fluorescence polarization values (in millipolarization units, mP) are used to calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified VHL protein complex
-
This compound
-
Immobilization buffers (e.g., acetate buffers of varying pH)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Ligand Immobilization:
-
Immobilize the VHL protein complex onto the sensor chip surface via amine coupling or other appropriate chemistry. One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
-
Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer. The concentration range should span at least 10-fold below and above the expected K_d.
-
Binding Measurement:
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of analyte bound to the immobilized ligand, in real-time. This generates a sensorgram showing the association phase.
-
After the injection, flow the running buffer over the surface to monitor the dissociation of the analyte-ligand complex.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified VHL protein complex
-
This compound
-
Dialysis buffer (e.g., 50 mM sodium phosphate pH 6.8, 150 mM NaCl, 1 mM TCEP)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the VHL protein against the chosen buffer to ensure a precise buffer match between the protein and ligand solutions.
-
Dissolve the this compound in the final dialysis buffer. A small amount of DMSO may be used for solubility, but the same concentration must be present in the protein solution.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine K_d, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
References
Application Notes and Protocols: VH032 Analogue-2 for Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 and its analogues are potent and selective small molecules that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This binding hijacks the VHL machinery, which is a key component of the ubiquitin-proteasome system, to induce the degradation of specific target proteins.[1][4] VH032 analogue-2 is a derivative of VH032 designed as a crucial intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in the development of chemical probes for targeted protein degradation.
Mechanism of Action: The VHL/HIF-1α Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is hydroxylated on proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows HIF-α to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. VH032 and its analogues are designed to mimic the hydroxylated HIF-1α peptide, thereby binding to VHL with high affinity. By incorporating a VH032 analogue into a PROTAC, the VHL E3 ligase can be recruited to a specific protein of interest for targeted degradation.
Caption: VHL/HIF-1α pathway and PROTAC-mediated protein degradation.
Quantitative Data
The following table summarizes the binding affinities of VH032 and related compounds to the VHL protein complex. This data is essential for understanding the potency of chemical probes derived from this compound.
| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| VH032 | FP | IC50 = 454 nM | |
| VH032 | ITC | Kd = 185 nM | |
| VH298 (more potent analogue) | FP | Kd = 80-90 nM | |
| BODIPY FL VH032 | FP | Kd = 100.8 nM | |
| MZ1 (VH032-based PROTAC) | TR-FRET | IC50 = 226.2 nM |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC molecule by coupling a target protein ligand to this compound.
Caption: General workflow for PROTAC synthesis using this compound.
Materials:
-
This compound
-
Target protein ligand with a suitable linker and a terminal carboxylic acid or amine group
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Deprotection agent (e.g., TFA for Boc group)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Deprotection of this compound: If this compound is protected (e.g., with a Boc group), remove the protecting group under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane). Neutralize the resulting salt with a suitable base.
-
Preparation of Target Ligand-Linker: Synthesize the target protein ligand with a linker arm terminating in a functional group suitable for coupling (e.g., a carboxylic acid).
-
Coupling Reaction: a. Dissolve the deprotected this compound and the target ligand-linker in an anhydrous solvent like DMF. b. Add the coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). c. Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).
-
Purification: Purify the crude PROTAC molecule by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Protocol 2: In Vitro VHL Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity of the newly synthesized PROTAC to the VHL complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Prepare a serial dilution of the synthesized PROTAC in the assay buffer.
-
In a microplate, add a fixed concentration of the VCB complex and the fluorescently labeled VHL ligand.
-
Add the serially diluted PROTAC to the wells. Include a positive control (unlabeled VH032) and a negative control (DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the PROTAC concentration and fitting the data to a suitable dose-response curve.
Protocol 3: Cellular Target Degradation Assay (Western Blotting)
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
Troubleshooting
-
Poor PROTAC yield: Optimize coupling conditions (reagents, reaction time, temperature). Ensure complete deprotection of this compound.
-
Low binding affinity in FP assay: The linker or target ligand may sterically hinder binding to VHL. Consider alternative linker attachment points or lengths.
-
No target degradation in cells: The PROTAC may have poor cell permeability. The ternary complex (Target:PROTAC:VHL) may not form effectively. The target protein may not be accessible to the ubiquitin-proteasome system. Consider optimizing the linker and physicochemical properties of the PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs aimed at targeted protein degradation. By following the provided protocols, researchers can effectively synthesize and evaluate novel chemical probes to explore the therapeutic potential of degrading specific proteins of interest. The quantitative data and understanding of the underlying mechanism of action are critical for the rational design of potent and selective degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving VH032 analogue-2 solubility in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of VH032 analogue-2 in aqueous buffers.
Troubleshooting Guide
Q1: My this compound (dissolved in DMSO) precipitated when I added it to my aqueous buffer. Why did this happen and what should I do?
This is a common phenomenon called "antisolvent precipitation".[1] this compound, like its parent compound, is hydrophobic and highly soluble in organic solvents like DMSO but has low solubility in aqueous solutions.[2] When the DMSO stock is diluted into a buffer, the solvent environment changes rapidly from organic to aqueous, causing the compound to crash out of solution.[1]
Recommended Solutions:
-
Optimize Dilution Technique: Instead of a single dilution, perform a stepwise serial dilution in your organic solvent (e.g., DMSO) first to get closer to your final concentration.[3] When adding the compound to the aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer to ensure rapid and uniform distribution.[4]
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of the compound in your assay to stay below its aqueous solubility limit.
-
Prepare Fresh Solutions: Do not use a solution that already has a visible precipitate. Prepare a fresh dilution for each experiment.
Q2: I need to use a higher concentration of this compound in my aqueous buffer, but it keeps precipitating. What are my options?
Exceeding the intrinsic aqueous solubility of a compound requires the use of formulation strategies to keep it in solution.
Recommended Solutions:
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent, such as PEG300 or ethanol, in your final aqueous buffer. A formulation containing 10% DMSO and 40% PEG300 has been used for the parent compound VH032. Always verify that the final co-solvent concentration is compatible with your experimental system (e.g., cells, proteins).
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on pH. If this compound has acidic or basic functional groups, adjusting the buffer pH 1-2 units away from the compound's pKa may increase the concentration of the more soluble, ionized form.
-
Use Solubility Enhancers (Excipients): Cyclodextrins are frequently used to improve the aqueous solubility of hydrophobic drugs. These molecules have a hydrophilic exterior and a lipophilic central cavity where the drug can form an inclusion complex, increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose.
Q3: The solubility of my compound seems to vary between experiments. What could be causing this inconsistency?
Inconsistent solubility can be traced to several subtle experimental variables.
Potential Causes:
-
Buffer Composition and Ionic Strength: Salts in buffers can decrease the solubility of organic compounds. Using different buffer preparations or lots could introduce variability.
-
Temperature Fluctuations: Solubility is temperature-dependent. Ensure your buffers and solutions are equilibrated to a consistent temperature before mixing, as precipitation can occur upon cooling.
-
DMSO Quality: DMSO is hygroscopic (absorbs water from the air). Water contamination in your DMSO stock can lower its solvating power for hydrophobic compounds. Use a fresh stock of anhydrous, high-purity DMSO for preparing your concentrated compound stocks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aqueous solubility a challenge?
This compound is an analogue of VH032, a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. These molecules are key components in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to hijack the cell's protein degradation machinery. Like many small molecule inhibitors designed to interact with protein binding pockets, VH032 and its analogues have a hydrophobic chemical structure, which leads to poor solubility in aqueous buffers.
Q2: What is the best way to prepare and store a stock solution of this compound?
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Ensure the compound is completely dissolved; gentle warming (to 37°C) or sonication can be used if necessary, but check the compound's data sheet for temperature sensitivity.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock solution is typically stable for at least 6 months.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cells to DMSO varies significantly between cell lines.
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic and may cause off-target effects.
It is critical to run a vehicle control with the same final concentration of DMSO used for your compound to assess its effect on your specific experimental system.
Data Presentation
The following table provides representative data on how different buffer conditions and additives can influence the kinetic solubility of a hydrophobic compound like this compound.
| Buffer System (pH 7.4) | Additive | Approximate Max Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | None | < 1 | Immediate precipitation observed at higher concentrations. |
| Phosphate-Buffered Saline (PBS) | 0.5% (v/v) DMSO | 10 - 15 | Clear solution at low µM range; precipitation above this. |
| Tris-Buffered Saline (TBS) | 0.5% (v/v) DMSO | 10 - 15 | Similar to PBS, indicating buffer salts are not the primary issue. |
| Phosphate-Buffered Saline (PBS) | 2% (w/v) HP-β-CD | 40 - 50 | Significant improvement in solubility. |
| DMEM + 10% FBS | 0.5% (v/v) DMSO | 5 - 10 | Solubility may be reduced due to interactions with media components. |
Note: This data is illustrative and should be determined empirically for your specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of a hydrophobic compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. The formula is: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) .
-
Weigh Compound: Tare a sterile microcentrifuge tube on the balance. Carefully weigh the calculated mass of this compound into the tube.
-
Dissolve: Add the calculated volume of DMSO to the tube. For example, to make a 10 mM stock of a compound with a MW of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Ensure Complete Dissolution: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile tubes. Label them clearly and store them at -20°C or -80°, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a compound solution with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound (as a 10 mM stock in DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) stock is a good starting point. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of PBS. Stir until fully dissolved. This solution can be sterile-filtered.
-
Determine Optimal Ratio: To find the best ratio, set up several tubes with varying concentrations of the HP-β-CD solution (e.g., from 0.5% to 10% final concentration).
-
Add Compound: To each tube, add your this compound DMSO stock to achieve the desired final concentration. It is crucial to add the compound stock to the cyclodextrin solution, not the other way around.
-
Equilibrate: Mix the solutions vigorously (vortex) and allow them to equilibrate. Stirring for 1-2 hours at room temperature is often sufficient to allow for the formation of the inclusion complex.
-
Assess Solubility: Visually inspect the solutions for any signs of precipitation. For a quantitative measurement, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV or another suitable analytical method. The highest concentration that remains clear is the approximate kinetic solubility under these conditions.
Visualization
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: VH032 Analogues in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VH032 analogues in cell culture experiments. Unexplained variability or a lack of expected biological activity can be frustrating. This guide will help you systematically troubleshoot potential issues, with a focus on stability in cell culture media and other common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and "VH032 analogue-2"?
A1: VH032 is a potent and selective small molecule ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It functions by inhibiting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), leading to the stabilization of HIF-1α and the activation of the hypoxic response.[1][3] VH032 and its analogues are also widely used as the VHL-recruiting component in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[4]
"this compound" is a general term and does not refer to a universally recognized, specific molecule. It is crucial to identify the exact chemical structure of the analogue you are using, as its properties, including stability, solubility, and permeability, can differ significantly from the parent VH032 compound.
Q2: Are VH032 analogues known to be unstable in cell culture media?
A2: There is no widespread, documented evidence suggesting that VH032 or its closely related and more potent analogue, VH298, are inherently unstable in standard cell culture media under normal experimental conditions. In fact, VH298 has been shown to have high plasma metabolic stability, which suggests a degree of chemical robustness. However, the stability of any specific analogue can be influenced by its unique chemical modifications. Factors in cell culture media that could potentially contribute to the degradation of less stable compounds over extended incubation times include:
-
pH shifts: While media is buffered, cellular metabolism can cause local pH changes.
-
Enzymatic activity: The presence of 10% fetal bovine serum (FBS) or other biological supplements can introduce enzymes that may metabolize the compound.
-
Light sensitivity: Some compounds are light-sensitive and can degrade upon exposure to ambient light.
-
Oxidation: Reactive oxygen species generated by cells can potentially modify the compound.
Q3: My VH032 analogue is not showing the expected biological activity. What are the possible causes?
A3: A lack of activity can stem from several factors other than compound instability. These include:
-
Poor membrane permeability: The compound may not be efficiently entering the cells. This is a known challenge for some VH032-based PROTACs.
-
Low intracellular concentration: Insufficient compound concentration within the cell will result in a weak or non-existent biological response.
-
Incorrect dosage: The effective concentration for your specific analogue and cell line may differ from that of VH032.
-
Compound precipitation: The analogue may have poor solubility in the cell culture media, leading to precipitation and a lower effective concentration.
-
Cell line specific effects: The expression levels of VHL and other relevant proteins can vary between cell lines, affecting the response.
-
Experimental error: This can include issues with compound dilution, cell plating, or the assay used to measure the biological endpoint.
Troubleshooting Guide
If you are experiencing issues with your VH032 analogue, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Identity and Purity
Before troubleshooting experimental parameters, ensure the integrity of your compound.
| Parameter | Recommendation |
| Identity | Confirm the chemical structure of your specific "this compound". |
| Purity | Use a compound that is >95% pure, as confirmed by HPLC or LC-MS. Impurities can interfere with your experiment or be cytotoxic. |
| Storage | Ensure the compound has been stored correctly. For VH032, storage at -20°C as a powder is recommended for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to one year. |
Step 2: Address Potential Solubility and Permeability Issues
Poor solubility and permeability are common hurdles.
| Issue | Troubleshooting Steps |
| Solubility | 1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. For VH032, a 90.0 mg/mL (190.4 mM) stock in DMSO can be prepared. 2. When diluting into your final cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. 3. Visually inspect the media after adding the compound for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration. |
| Permeability | 1. If you suspect low permeability is an issue, consider increasing the incubation time to allow for sufficient compound accumulation within the cells. 2. Consult literature on VH032-based PROTACs for strategies to improve permeability, such as linker modifications, though this is more relevant to compound design. |
Step 3: Optimize Experimental Conditions
Fine-tuning your experimental protocol is critical.
| Parameter | Optimization Strategy |
| Concentration | Perform a dose-response experiment to determine the optimal concentration of your analogue. Concentrations for VH032 and its analogues in published studies range from 10 µM to 250 µM. |
| Incubation Time | Conduct a time-course experiment. Some effects of VH032, like the stabilization of VHL protein, are more pronounced after longer treatments (e.g., 24 hours) compared to shorter ones (e.g., 2 hours). |
| Cell Density | Ensure you are using a consistent and appropriate cell density for your assays. |
| Positive Control | If possible, include a known active compound, like VH032 or VH298, as a positive control to validate your experimental system. |
| Negative Control | Use a vehicle control (e.g., DMSO) to account for any effects of the solvent. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
This protocol provides a framework to determine if your VH032 analogue is degrading in your experimental conditions.
Objective: To quantify the concentration of the VH032 analogue in cell culture media over time.
Materials:
-
VH032 analogue
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Method:
-
Prepare a solution of your VH032 analogue in the cell culture medium at the final working concentration.
-
Aliquot the solution into multiple sterile tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of the parent compound using a validated LC-MS method.
-
Plot the concentration of the VH032 analogue as a function of time to determine its stability profile.
Visualizations
Signaling Pathway of VH032 Action
Caption: Mechanism of action of VH032 analogues.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for VH032 Analogue-2 Based PROTACs
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of linker length for PROTACs utilizing the VH032 analogue-2 as the VHL E3 ligase ligand. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound based PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the this compound (which binds to the VHL E3 ligase) to the ligand that targets your protein of interest (POI). Its primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the VHL E3 ligase. The linker's length, composition, and attachment points dictate the geometry and stability of this complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.
Q2: What are the most common types of linkers used with VH032-based PROTACs?
A2: The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. PEG linkers are often employed to enhance solubility and cell permeability, while alkyl chains can provide greater rigidity, which may be advantageous for pre-organizing the binding moieties for optimal ternary complex formation.
Q3: How does linker length impact the efficacy of a VH032-based PROTAC?
A3: Linker length is a critical determinant of PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and VHL. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. Therefore, fine-tuning the linker length is a crucial optimization step.
Q4: Can the linker composition, aside from its length, affect my PROTAC's performance?
A4: Absolutely. The chemical composition of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like PEG can improve solubility, while more rigid structures like piperazine or triazole rings can enhance conformational stability and potentially improve ternary complex formation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound based PROTACs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High binary binding affinity but no target degradation | 1. Suboptimal Linker Length: The linker may be too short, causing steric clashes, or too long, leading to non-productive ternary complex formation.2. Incorrect Linker Geometry: The linker may orient the POI and VHL in a way that the lysine residues on the POI are not accessible for ubiquitination.3. Poor Physicochemical Properties: The PROTAC may have low cell permeability or solubility, preventing it from reaching its intracellular target. | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6 or C3, C4, C5 alkyl chains).2. Alter the linker attachment points on either the this compound or the POI ligand.3. Conduct cell permeability assays (e.g., PAMPA) to assess the PROTAC's ability to cross the cell membrane. Modify the linker to improve solubility (e.g., incorporate more polar groups). |
| "Hook Effect" observed (degradation decreases at high concentrations) | High PROTAC concentrations favor the formation of binary complexes (PROTAC-POI or PROTAC-VHL) over the productive ternary complex. | 1. Perform a wide dose-response experiment to identify the optimal concentration range for degradation.2. While primarily an intrinsic property of the PROTAC mechanism, subtle changes in linker design that affect ternary complex stability can sometimes modulate the severity of the hook effect. |
| Poor solubility of the PROTAC | The overall molecule is too hydrophobic, a common issue with large PROTAC molecules. | 1. Incorporate more hydrophilic linkers, such as longer PEG chains.2. Introduce polar functional groups into the linker structure. |
| Low cell permeability | The PROTAC may be too large, too polar, or a substrate for efflux pumps. | 1. Optimize the linker to balance hydrophilicity and hydrophobicity. Shorter, more rigid linkers can sometimes improve permeability.2. Consider that for VH032-based PROTACs, intramolecular hydrogen bonding can shield polar groups and improve permeability. PEG linkers may facilitate this more than alkyl linkers.[1][2] |
| Inconsistent degradation results between experiments | 1. Cell Passage Number: Cell lines can change their characteristics, including E3 ligase expression, over time.2. Reagent Variability: Inconsistent quality or concentration of PROTAC stocks or other reagents. | 1. Use cells within a consistent and low passage number range.2. Prepare and store PROTAC stocks carefully. Always include positive and negative controls in your experiments. |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize experimental data from studies on VH032-based and other PROTACs, illustrating the critical role of linker length in determining degradation efficiency.
Table 1: Impact of Alkyl Linker Length on FBXO22 Degradation by a VH032-based PROTAC [2]
| PROTAC Analogue | Linker Length (Carbon atoms) | DC50 (nM) | Dmax (%) |
| TWQ-07-040 | 5 | Inactive | - |
| AHPC-CHO | 6 | 150 | 72 |
| Longer than C6 | >6 | Reduced Activity | - |
This data demonstrates a clear structure-activity relationship where a C6 alkyl linker is optimal for FBXO22 degradation, while shorter linkers are inactive and longer ones show reduced potency.[2]
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This study highlights that a minimum linker length is required to induce degradation, after which there is an optimal length that provides the best potency.
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate your this compound based PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein and VHL
-
Complete cell culture medium
-
This compound based PROTACs
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Data Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of target protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
VHL protein and your POI
-
This compound based PROTAC
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the VHL protein onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VHL to determine the binary binding affinity (KD).
-
Ternary Complex Analysis:
-
Prepare a solution with a constant, saturating concentration of the POI.
-
Prepare a dilution series of your PROTAC in the POI-containing solution.
-
Inject these mixtures over the immobilized VHL surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities. An α > 1 indicates positive cooperativity.
-
Protocol 3: Cellular Ubiquitination Assay by Immunoprecipitation
Objective: To detect the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Cells, PROTAC, and lysis buffer as in Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin (e.g., P4D1)
-
Wash buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with the antibody against your POI overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of your POI.
-
Visualizations
The following diagrams illustrate key concepts in the optimization of this compound based PROTACs.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting PROTAC optimization.
Caption: The relationship between linker length and PROTAC efficacy.
References
overcoming off-target effects with VH032 analogue-2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming off-target effects and other common challenges encountered when working with VH032 analogue-2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A this compound Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[1][2][3] It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (derived from this compound), a ligand that binds to the target protein of interest (POI), and a linker connecting these two ligands.[1][3] By simultaneously binding to both the VHL E3 ligase and the POI, the PROTAC forms a ternary complex, bringing the POI into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Q2: My this compound PROTAC is not degrading the target protein. What are the common causes?
Several factors can lead to a lack of target protein degradation. These can be broadly categorized into issues with the PROTAC molecule itself, the biological system, or the experimental setup.
-
PROTAC Integrity and Activity:
-
Purity and Stability: Ensure the PROTAC has high purity (>95%) and is stable under storage and experimental conditions.
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.
-
-
Biological System:
-
E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of VHL.
-
Target Engagement: The PROTAC must be able to bind to both the target protein and the VHL E3 ligase.
-
-
Experimental Setup:
-
"Hook Effect": Excessively high concentrations of the PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-VHL) instead of the required ternary complex, which reduces degradation efficiency.
-
Incubation Time and Concentration: The degradation of a target protein is dependent on both the concentration of the PROTAC and the treatment time. These parameters may need to be optimized.
-
Q3: How can I assess for off-target effects of my this compound PROTAC?
Identifying and mitigating off-target effects is crucial for the development of selective degraders. A key strategy is to use quantitative proteomics to obtain an unbiased view of protein level changes across the proteome upon treatment with the PROTAC.
-
Quantitative Proteomic Profiling: This technique can identify unintended protein degradation, which is a direct reflection of off-target PROTAC activity.
-
Negative Controls: The use of a non-binding diastereomer of the VHL ligand (cis-VH032) in a control PROTAC can help to distinguish between VHL-dependent degradation and other cytotoxic effects.
-
Orthogonal Validation: Techniques like Western blotting should be used to confirm the findings from proteomics experiments for both on-target and potential off-target proteins.
Troubleshooting Guides
Problem 1: No or Low Target Degradation
| Possible Cause | Troubleshooting Step |
| Poor PROTAC Stability/Purity | Verify the chemical integrity and purity of your PROTAC stock using techniques like LC-MS and NMR. |
| Low VHL Expression | Confirm VHL expression in your cell line via Western blot or qPCR. |
| Inefficient Ternary Complex Formation | Perform a ternary complex formation assay (e.g., AlphaLISA or pull-down assay) to confirm the PROTAC can mediate the interaction between the target and VHL. |
| "Hook Effect" | Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to identify a potential bell-shaped curve indicative of the hook effect. |
| Poor Cell Permeability | Assess cell permeability using assays like the chloroalkane penetration assay or by measuring intracellular compound concentration via LC-MS/MS. |
| Suboptimal Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal duration for degradation. |
Problem 2: Suspected Off-Target Effects or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| PROTAC-induced Off-Target Degradation | Perform quantitative proteomics to identify unintended protein degradation. |
| VHL-independent Cytotoxicity | Synthesize and test a negative control PROTAC with a non-binding VHL ligand (e.g., cis-VH032) to assess VHL-independent effects. |
| High PROTAC Concentration | Lower the PROTAC concentration to the minimal effective dose to reduce the likelihood of off-target binding and degradation. |
| Linker-mediated Off-Target Effects | Design and synthesize PROTACs with different linker compositions and lengths to assess the impact on off-target activity. |
Quantitative Data Summary
The following tables summarize key degradation parameters for VH032-based PROTACs from a study focused on developing a workflow for E3 ligase ligand validation. Note that these are not all "analogue-2" specific but represent the type of data that should be generated.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of VH032-based PROTACs
| PROTAC ID | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) |
| 4-a | ITK | Jurkat | 937 | 71 |
| 6-b | ITK | Jurkat | 42 | 71 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Kinase Degradation Profile of VH032-based PROTACs in Jurkat Cells (1 µM, 6h)
| PROTAC ID | Number of Kinases Degraded |
| 4-a | >10 |
| 6-b | >20 |
Degradation defined as log2(fold change) ≥ 0.60 in quantitative proteomic analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the this compound PROTAC at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Protocol 2: Ternary Complex Formation Pull-Down Assay
-
Reagent Preparation: Purify recombinant tagged target protein (e.g., His-tag) and VHL-ElonginB-ElonginC (VBC) complex.
-
Complex Formation: In a microcentrifuge tube, combine the tagged target protein, VBC complex, and the this compound PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for ternary complex formation.
-
Immunoprecipitation:
-
Add affinity beads (e.g., Ni-NTA agarose for His-tagged protein) to the mixture.
-
Incubate for another 1-2 hours at 4°C to pull down the tagged protein and any interacting partners.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads using an appropriate elution buffer. Analyze the eluate by Western blot, probing for the VBC complex to confirm its presence, which indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for this compound PROTACs.
Caption: Troubleshooting workflow for this compound PROTAC experiments.
Caption: Impact of this compound PROTAC on a signaling pathway.
References
- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Technical Support Center: VH032 Analogue-2 Deprotection for PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of VH032 analogue-2 in PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in PROTAC synthesis?
A1: this compound is an analogue of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In PROTAC (Proteolysis Targeting Chimera) synthesis, it serves as a key intermediate that, after deprotection, can be conjugated to a linker and a ligand for a target protein. This resulting PROTAC molecule then recruits the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What is the protecting group on this compound and why is it necessary?
A2: While "this compound" is a general term, a commonly used protecting group for the amine functionality of VH032 precursors is the tert-butyloxycarbonyl (Boc) group. The Boc group is used to mask the reactive amine during the synthesis of the VH032 core structure and to prevent unwanted side reactions during subsequent coupling steps in PROTAC assembly.
Q3: What are the standard conditions for deprotecting this compound?
A3: The protecting group on this compound is typically removed under acidic conditions. The most common methods involve the use of trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | - Insufficient reaction time or temperature.- Inadequate amount of acid. | - Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, extend the reaction time or consider gentle warming (e.g., to 40°C).- Ensure at least 10-20 equivalents of acid are used, or use a high concentration of acid in the solvent (e.g., 20-50% TFA in DCM or 4M HCl in dioxane). |
| Product is a sticky oil or difficult to isolate | - Formation of the trifluoroacetate salt, which can be difficult to handle and may retain residual TFA.[3] | - Switch to using 4M HCl in dioxane. The resulting hydrochloride salt of the deprotected amine often precipitates as a crystalline solid, which is easier to isolate and handle.[3] |
| Side Reactions/Product Degradation | - Presence of other acid-sensitive functional groups in the molecule.- Prolonged exposure to strong acid. | - If your molecule contains other acid-labile groups, consider using milder deprotection conditions (e.g., lower concentration of acid, shorter reaction time, lower temperature).- Minimize the reaction time and work up the reaction as soon as it is complete. |
| Low Yield | - Loss of product during workup, especially if the deprotected amine is water-soluble.- Incomplete reaction. | - During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and extract multiple times with an appropriate organic solvent.- Ensure the deprotection reaction has gone to completion before initiating the workup. |
| Difficulty in Purification | - Presence of closely related impurities. | - If the hydrochloride salt precipitation with HCl/dioxane is not sufficient for purification, column chromatography on silica gel may be necessary. A gradient elution system (e.g., DCM/Methanol) is often effective. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-protected VH032 analogues.
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield | Reference |
| Boc | 1:1 (v/v) TFA/DCM, 0°C to rt, 1 h | Dichloromethane (DCM) | 93% | [4] |
| Boc | 4M HCl in dioxane, rt, overnight | Dioxane/DCM | >95% purity (precipitated solid) |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a common method for the removal of the Boc protecting group from a VH032 analogue.
Materials:
-
Boc-protected VH032 analogue
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected VH032 analogue in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected VH032 amine.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol is an alternative method that often yields a more easily handled solid product.
Materials:
-
Boc-protected VH032 analogue
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-dioxane
-
Diethyl ether or ethyl acetate
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected VH032 analogue in a minimal amount of anhydrous DCM.
-
Add a solution of 4M HCl in dioxane (typically 10-20 equivalents of HCl) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The deprotected amine hydrochloride salt may start to precipitate out of the solution.
-
Stir for 2-16 hours (overnight is often convenient) until the reaction is complete.
-
Upon completion, the precipitated solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether or ethyl acetate to induce precipitation.
-
Wash the collected solid with diethyl ether or ethyl acetate and dry under vacuum to obtain the VH032 amine hydrochloride salt.
Visualizations
Caption: General workflow for the deprotection of Boc-protected this compound.
Caption: A troubleshooting decision tree for this compound deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
Technical Support Center: Conjugation of Hydrophobic Ligands to VH032 Analogue-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the conjugation of hydrophobic ligands to VH032 analogue-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is widely used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] "this compound" typically refers to a derivative of VH032 that has been functionalized with a reactive handle (e.g., an amine, alkyne, or carboxylic acid) to facilitate conjugation to a linker or another molecule, such as a hydrophobic ligand. These analogues serve as key intermediates in the synthesis of PROTACs.[1]
Q2: What are the main challenges when conjugating a hydrophobic ligand to this compound?
The primary challenges stem from the inherent properties of the molecules involved:
-
Poor Solubility: Both the hydrophobic ligand and, to some extent, the VH032-linker conjugate can have limited solubility in common aqueous buffers used for bioconjugation. This can lead to aggregation and low reaction yields.
-
Steric Hindrance: The bulky nature of both the VH032 scaffold and a hydrophobic ligand can sterically hinder the reactive groups, making the conjugation reaction inefficient.
-
Complex Purification: The final conjugate is often a large, hydrophobic molecule, which can be challenging to purify from unreacted starting materials and byproducts. Standard purification techniques may need significant optimization.
-
Maintaining VHL Binding Affinity: The conjugation chemistry and the attached linker/ligand should not significantly impair the binding affinity of the VH032 moiety to the VHL protein.
Q3: Which conjugation chemistry is best suited for this purpose?
The choice of conjugation chemistry depends on the functional groups present on your hydrophobic ligand and the this compound. Two common and effective methods are:
-
Amide Bond Formation: This is a robust method if one molecule has a carboxylic acid and the other has a primary amine. Standard coupling reagents like HATU or EDC/HOBt are used.
-
Click Chemistry: Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient and bioorthogonal.[3] This requires one molecule to have an alkyne group and the other an azide group. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative that does not require a copper catalyst.
Q4: How can I improve the solubility of my reactants during the conjugation reaction?
To improve solubility, consider the following:
-
Co-solvents: Use a mixture of an aqueous buffer with a water-miscible organic solvent like DMSO, DMF, or acetonitrile. It's crucial to ensure your biomolecules remain stable in the chosen solvent system.
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20) can help to solubilize hydrophobic molecules.
-
Temperature: Gently warming the reaction mixture might improve solubility, but be cautious of potential degradation of your reactants.
Q5: How do I purify the final hydrophobic conjugate?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying hydrophobic conjugates.[4] Key considerations for RP-HPLC include:
-
Column Choice: A C18 or C8 column is typically used for hydrophobic molecules.
-
Mobile Phase: A gradient of acetonitrile or methanol in water with an ion-pairing agent like trifluoroacetic acid (TFA) is standard. For very hydrophobic compounds, you may need to use a stronger organic solvent or additives like isopropanol.
-
Sample Preparation: Ensure your sample is fully dissolved in a suitable solvent, ideally the initial mobile phase, before injection to prevent precipitation on the column.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Poor Solubility of Reactants | - Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture. - Add a small amount of a non-ionic detergent. - Perform a small-scale solubility test of each reactant in different solvent systems before the main reaction. |
| Inactive Reagents | - For amide coupling, use freshly prepared coupling reagents (e.g., HATU, EDC). - For click chemistry, ensure the copper(I) catalyst is not oxidized. Use a stabilizing ligand like TBTA or THPTA. - Confirm the integrity of the functional groups on both the VH032 analogue and the hydrophobic ligand using techniques like NMR or mass spectrometry. |
| Steric Hindrance | - Extend the linker length on either the VH032 analogue or the hydrophobic ligand to increase the distance between the bulky groups and the reactive sites. - Switch to a smaller, more reactive conjugation chemistry if possible. |
| Incorrect Reaction Conditions | - Optimize the pH of the reaction buffer. Amide coupling is typically more efficient at a slightly basic pH (7.5-8.5). - Adjust the reaction temperature and time. Some reactions may require longer incubation or gentle heating. |
| Presence of Interfering Substances | - Ensure that buffers used for storing reactants do not contain primary amines (e.g., Tris) if you are performing an NHS ester reaction. Perform buffer exchange if necessary. |
Issue 2: Difficulty in Purifying the Final Conjugate
| Possible Cause | Recommended Solution |
| Precipitation on HPLC Column | - Dissolve the crude product in a strong organic solvent (e.g., 100% DMSO) and then dilute with the initial mobile phase just before injection. - Use a gradient that starts with a higher percentage of organic solvent. |
| Poor Separation of Product and Starting Material | - Optimize the HPLC gradient. A shallower gradient around the elution time of your product can improve resolution. - Try a different stationary phase (e.g., a C8 or phenyl column instead of C18 for very hydrophobic molecules). |
| Product Adheres Irreversibly to the Column | - This can happen with extremely hydrophobic compounds. Consider using a column with a less hydrophobic stationary phase. - Hydrophobic Interaction Chromatography (HIC) can be an alternative purification method. |
| Multiple Peaks for the Product | - This could indicate product degradation, epimerization, or the presence of isomers. Analyze the different peaks by mass spectrometry. - Adjust reaction and purification conditions (e.g., temperature, pH) to minimize degradation. |
Data Presentation
Table 1: Binding Affinities of VH032 and Selected Analogues to VHL.
| Compound | Assay | Binding Affinity (Kd or Ki) | Reference |
| VH032 | FP | Kd = 185 nM | |
| VH032 | TR-FRET | Ki = 33.4 nM | |
| VH298 | FP | Kd = 80 nM | |
| VH298 | TR-FRET | Ki = 18.9 nM | |
| VH032 amine | TR-FRET | Ki = 5.7 µM | |
| MZ1 (VH032-linker-JQ1) | TR-FRET | Ki = 6.3 nM |
FP: Fluorescence Polarization; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: Example Yields for the Synthesis of VH032 Amine.
| Step | Reaction | Yield | Reference |
| 1 | Boc Protection | 95% | |
| 2 | Suzuki Coupling | 85% | |
| 3 | Amide Coupling | 88% | |
| 4 | Boc Deprotection | 93% | |
| Overall | Multi-step Synthesis | ~65% |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for conjugating a VH032 analogue containing a primary amine with a hydrophobic ligand containing a carboxylic acid.
-
Dissolve the Hydrophobic Ligand: Dissolve the hydrophobic ligand (1.2 equivalents) and a coupling reagent such as HATU (1.2 equivalents) in an anhydrous organic solvent (e.g., DMF or DCM).
-
Activate the Carboxylic Acid: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents), to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the VH032 Analogue: Dissolve the this compound (amine-functionalized, 1 equivalent) in a minimal amount of the same anhydrous solvent and add it to the activated hydrophobic ligand solution.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final conjugate by high-resolution mass spectrometry and NMR.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating an alkyne-functionalized VH032 analogue with an azide-functionalized hydrophobic ligand.
-
Prepare Stock Solutions:
-
Azide-functionalized hydrophobic ligand: 10 mM in DMSO.
-
Alkyne-functionalized this compound: 10 mM in DMSO.
-
Copper(II) sulfate (CuSO4): 50 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
-
Pre-complex the Copper Catalyst: In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Set up the Reaction: In a separate tube, add the alkyne-functionalized this compound (1 equivalent) and the azide-functionalized hydrophobic ligand (1.5 equivalents). Add a solvent mixture (e.g., DMSO/water) to ensure solubility.
-
Initiate the Reaction: Add the pre-complexed copper catalyst to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Reaction Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. Monitor the reaction by LC-MS.
-
Purification and Characterization: Once complete, purify the conjugate by RP-HPLC and characterize it by mass spectrometry and NMR.
Visualizations
Caption: General experimental workflow for conjugating a hydrophobic ligand to this compound.
Caption: Troubleshooting decision tree for low yield in this compound conjugation reactions.
References
Technical Support Center: Enhancing Cellular Uptake of VH032 Analogue-2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of VH032 analogue-2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
A1: this compound is an analogue of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a key intermediate used in the synthesis of PROTACs designed to recruit VHL for target protein degradation.[1] this compound is supplied with a protective group that can be removed under acidic conditions, allowing for its direct conjugation to a linker and a ligand for the protein of interest, thus forming the final PROTAC molecule.[1]
Q2: What are the common challenges affecting the cellular uptake of VH032-based PROTACs?
A2: Due to their high molecular weight and the presence of multiple hydrogen bond donors and acceptors, PROTACs, including those derived from VH032, often exhibit low membrane permeability.[2][3] This can lead to insufficient intracellular concentrations to effectively induce target protein degradation. Other challenges include poor aqueous solubility and the potential for rapid clearance from circulation, although tissue distribution and retention can be more critical for efficacy than plasma concentrations.
Q3: What general strategies can be employed to enhance the cellular permeability of my this compound PROTAC?
A3: Several strategies can be explored to improve the cellular uptake of your PROTAC:
-
Linker Optimization: The length, composition, and rigidity of the linker connecting this compound to the target ligand can significantly impact permeability. Shorter, more rigid, or less polar linkers may be beneficial.
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker or at the point of conjugation with esters can reduce the number of hydrogen bond donors and the polar surface area, which often improves membrane permeability.
-
Prodrug Approach: Modifying the PROTAC with a lipophilic group that is cleaved intracellularly can enhance its ability to cross the cell membrane.
-
Molecular Chameleonism: Designing PROTACs with the flexibility to adopt different conformations in aqueous versus lipid environments can facilitate membrane passage.
Q4: What is the "hook effect" and how does it relate to PROTAC concentration and cellular uptake?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not directly a cellular uptake issue, it is a critical factor in interpreting experimental results and determining the optimal working concentration of your PROTAC.
Troubleshooting Guides
Problem 1: Low or no target degradation observed in Western Blot analysis.
-
Question: I have treated my cells with my this compound PROTAC, but the Western Blot shows no significant decrease in my target protein levels. What could be the issue?
-
Answer: This is a common challenge that can stem from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for no target degradation.
Problem 2: Inconsistent results between experiments.
-
Question: I am observing variable levels of target degradation with my this compound PROTAC across different experimental repeats. What could be causing this?
-
Answer: Inconsistent results are often due to issues with compound stability, solubility, or cell-based factors.
-
Compound Stability and Solubility: Ensure your PROTAC is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in cell culture media. Prepare fresh stock solutions regularly and store them appropriately. Poor solubility can lead to precipitation and inconsistent effective concentrations.
-
Cell Line Variability: Confirm that the expression levels of your target protein and VHL are consistent across cell passages. Over-passaging cells can lead to changes in protein expression.
-
Experimental Timing: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment to identify the optimal incubation time for maximal and consistent degradation.
-
Quantitative Data
The following table summarizes the permeability data for a series of VH032-based PROTACs, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA). This data can serve as a reference for expected permeability ranges. Note that specific data for PROTACs derived from this compound is not available in the cited literature; this table presents data from various published VH032-based PROTACs to provide a general understanding of their permeability characteristics.
| Compound ID | Target Ligand | Linker Type | Molecular Weight (Da) | PAMPA Permeability (Pₑ, x 10⁻⁶ cm/s) | Reference |
| MZ Series | JQ1 | PEG | |||
| 7 | 2-unit PEG | 933 | 0.6 | ||
| 8 | 3-unit PEG | 977 | 0.03 | ||
| 9 | 4-unit PEG | 1021 | 0.006 | ||
| AT Series | AT1 | PEG/Alkyl | |||
| 15 | 1-unit PEG | 935 | 0.005 | ||
| 16 | 2-unit PEG | 979 | 0.003 | ||
| 17 | Alkyl | 893 | 0.002 | ||
| Model Compound | Phenylacetamide | None | 599 | 8.6 | |
| 4 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare the acceptor plate by adding PBS to each well.
-
Coat the membrane of the donor plate with the artificial membrane solution.
-
Prepare the donor solution by dissolving the test PROTAC and controls in PBS.
-
Add the donor solution to the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pₑ).
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.
Materials:
-
Cell line expressing the target protein and VHL
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to its target or the E3 ligase.
Materials:
-
Cells expressing NanoLuc®-fused target protein or E3 ligase (VHL)
-
NanoBRET™ tracer specific for the target/E3 ligase
-
Nano-Glo® substrate and inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
Methodology:
-
Cell Plating: Seed the engineered cells in a white, opaque 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Substrate Addition: Add the Nano-Glo® substrate and inhibitor.
-
BRET Measurement: Immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET signal with increasing PROTAC concentration indicates competitive binding.
Caption: PROTAC mechanism of action leading to target degradation.
References
minimizing steric hindrance in VH032 analogue-2 PROTAC design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) utilizing VH032 analogue-2 as a von Hippel-Lindau (VHL) E3 ligase ligand. The focus is on strategies to minimize steric hindrance, a critical factor for successful ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and its analogue-2, and why are they used in PROTAC design?
VH032 is a potent and selective small molecule ligand that binds to the VHL E3 ligase with a dissociation constant (Kd) of approximately 185 nM, effectively disrupting the VHL:HIF-1α interaction.[1][2] It is a commonly used building block for PROTACs that hijack the VHL E3 ligase to induce the degradation of a target protein.[2][3] this compound is a derivative of VH032 designed as a key intermediate for the synthesis of VHL-based PROTACs.[4] It is supplied with a protective group that can be removed under acidic conditions, facilitating its direct use in PROTAC synthesis.
Q2: What is steric hindrance in the context of PROTACs and why is it a problem?
In PROTACs, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target protein (Protein of Interest - POI), and the E3 ligase that prevents the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An improperly designed linker, incorrect attachment points, or bulky chemical groups can lead to steric clashes between the proteins or between the PROTAC and the proteins. This can result in a number of issues, including:
-
Reduced binding affinity of the PROTAC to one or both proteins.
-
Formation of an unstable or non-productive ternary complex.
-
Negative cooperativity, where the binding of one protein to the PROTAC hinders the binding of the other.
-
Ultimately, a significant reduction or complete loss of target protein degradation.
Q3: How can I assess if steric hindrance is the cause of my PROTAC's inactivity?
If your this compound based PROTAC shows poor degradation of the target protein, steric hindrance might be a key factor. To investigate this, a combination of computational and experimental approaches is recommended:
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations to model the ternary complex. These in silico methods can help visualize the potential interactions and identify steric clashes between the PROTAC, the target protein, and VHL. Several computational tools and workflows have been developed to assess the steric compatibility of PROTACs.
-
Biophysical Assays: Employ techniques that measure the formation and stability of the ternary complex directly. A significant decrease in ternary complex formation or stability compared to the binary interactions (PROTAC-POI and PROTAC-VHL) can indicate steric hindrance. Key assays include:
-
Surface Plasmon Resonance (SPR)
-
Biolayer Interferometry (BLI)
-
Isothermal Titration Calorimetry (ITC)
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
-
AlphaScreen/AlphaLISA
-
-
Control Compounds: Synthesize and test negative control compounds. For instance, a PROTAC with an inverted stereocenter in the VHL-binding element will be unable to form a stable ternary complex, helping to confirm that the degradation is VHL-dependent.
Troubleshooting Guide: Minimizing Steric Hindrance
Problem: My this compound PROTAC shows high binding affinity to both the target protein and VHL in binary assays, but it does not induce target degradation in cells.
This is a common problem that often points towards issues with ternary complex formation, potentially due to steric hindrance. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate Ternary Complex Formation
The first step is to confirm whether a stable ternary complex is being formed.
-
Recommended Experiment: Use biophysical assays like SPR or TR-FRET to directly measure ternary complex formation.
-
Expected Outcome: A successful PROTAC should facilitate the formation of a stable ternary complex. If the ternary complex formation is weak or absent despite strong binary binding, steric hindrance is a likely culprit.
Step 2: Analyze the Linker
The linker is a critical component influencing the geometry of the ternary complex. Its length, composition, and attachment points are key determinants of PROTAC efficacy.
-
Linker Length:
-
Issue: A linker that is too short can cause steric clashes between the target protein and VHL. Conversely, a very long and flexible linker can have a high entropic penalty for adopting the correct conformation for ternary complex formation.
-
Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., using different numbers of PEG units or alkyl chains) and test their degradation efficiency.
-
-
Linker Composition:
-
Issue: The chemical nature of the linker can influence its flexibility and interactions with the surrounding solvent and proteins.
-
Solution: Experiment with different linker compositions. For example, replacing flexible alkyl chains with more rigid structures like phenyl rings can alter the orientation of the bound proteins.
-
-
Attachment Points:
-
Issue: The vector of the linker exiting the binding pockets of both the target protein and VHL is crucial. An unfavorable attachment point can force the proteins into an orientation that leads to steric clashes.
-
Solution: If possible, explore different attachment points on both the this compound and the target protein ligand. Co-crystal structures of the ligands bound to their respective proteins can provide valuable insights into solvent-exposed areas suitable for linker attachment.
-
Step 3: Computational Modeling for Rational Design
Leverage computational tools to guide the redesign of your PROTAC.
-
Recommended Approach: Use computational modeling to predict the three-dimensional structure of the ternary complex with different linker designs. This can help to preemptively identify designs that are likely to cause steric hindrance.
-
Workflow:
-
Start with the crystal structures of the target protein with its ligand and VHL with VH032.
-
Model different linkers connecting the two ligands.
-
Perform protein-protein docking and molecular dynamics simulations to predict the most stable conformation of the ternary complex.
-
Analyze the resulting models for potential steric clashes.
-
Quantitative Data Summary
The following table summarizes key binding affinity data for VH032 and a representative PROTAC, MZ1, which also utilizes a VHL ligand. This data is useful for establishing a baseline for expected binding affinities.
| Compound | Binds to | Technique | Kd (nM) | Reference |
| VH032 | VHL E3 Ligase | - | 185 | |
| MZ1 | Brd4BD2 | SPR | 1 | |
| MZ1 | Brd4BD2 | ITC | 4 | |
| MZ1 | VHL complex | SPR | 29 | |
| MZ1 | VHL complex | ITC | 66 |
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay using TR-FRET
This protocol provides a general framework for assessing the formation of the POI-PROTAC-VHL ternary complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI)
-
Purified, tagged VHL-ElonginB-ElonginC (VCB) complex (e.g., GST-tagged VCB)
-
Terbium-cryptate labeled anti-tag antibody (e.g., anti-His) - Donor
-
d2-labeled anti-tag antibody (e.g., anti-GST) - Acceptor
-
This compound based PROTAC
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a microplate, add a constant concentration of the tagged target protein and the tagged VCB complex to each well.
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore (e.g., at 337 nm) and measuring the emission of both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it as a function of PROTAC concentration. An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Troubleshooting workflow for an inactive this compound PROTAC.
Caption: Relationship between linker design and steric hindrance in PROTACs.
References
Validation & Comparative
A Comparative Guide to VH032 and its Analogues for Enhanced PROTAC Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's success. VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has become a cornerstone in the design of potent and selective degraders. However, the quest for PROTACs with improved physicochemical properties and enhanced degradation efficiency has led to the development of numerous VH032 analogues. This guide provides a comprehensive comparison of PROTACs derived from the parent VH032 and its modified counterparts, with a special note on "VH032 analogue-2," a commercially available synthetic intermediate.
Understanding VH032 and its Analogues
VH032 is a potent small molecule that mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), thereby enabling the recruitment of the VHL E3 ligase to a target protein of interest. The efficiency of a VH032-based PROTAC is not solely dependent on its binding affinity to VHL but is also critically influenced by factors such as cell permeability, the stability of the ternary complex (VHL-PROTAC-Target Protein), and the geometry of this complex.
"this compound" is a Boc-protected derivative of a VH032 amine, serving as a key intermediate in PROTAC synthesis.[1] The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to reveal a primary amine, which then serves as an attachment point for a linker, ultimately connecting to the target protein ligand.[1] Therefore, a direct comparison of PROTAC efficiency using "this compound" is not applicable, as it is a precursor and not the final VHL-recruiting moiety in a functional PROTAC. The relevant comparison lies in the performance of PROTACs synthesized from different VH032 analogues.
Key Modifications of the VH032 Scaffold and Their Impact on PROTAC Efficiency
The VH032 molecule offers several sites for modification, broadly categorized into the "left-hand side" (LHS) and "right-hand side" (RHS), which influence various properties of the resulting PROTACs.
Left-Hand Side (LHS) Modifications: Impact on Permeability and Ternary Complex Formation
The LHS of VH032, typically featuring a tert-leucine residue, is a common site for linker attachment. Modifications in this region can significantly impact the physicochemical properties of the PROTAC, particularly its membrane permeability.
One study systematically investigated the permeability of a series of VH032-based PROTACs and found that even minor changes to the LHS and the linker attachment can lead to dramatic differences in permeability. For example, an N-terminally capped VH032 analogue with a simple phenylacetamide was found to be significantly more permeable than analogues with a PEG linker.[2][3]
Furthermore, the nature of the amino acid on the LHS can influence the stability of the ternary complex. While the tert-leucine amide does not directly interact with VHL, its side chain can shield the amide bond, affecting the molecule's overall polarity and conformational flexibility.[4]
Right-Hand Side (RHS) Modifications and Alternative Linker Attachment Points
The RHS of VH032, containing a phenolic hydroxyl group, presents an alternative point for linker attachment. PROTACs have been synthesized using a hydroxyl-functionalized analogue, VH032-OH, to explore the impact of a different exit vector.
However, a study that synthesized a set of PROTACs with linkers attached to either the LHS (via VH032-NH2) or the RHS (via VH032-OH) found that none of the PROTACs with the RHS linkage induced kinase degradation. This suggests that for the specific kinases targeted in that study, the central attachment point on the VH032 ligand was not optimal for productive ternary complex formation.
Quantitative Comparison of VH032-Based PROTACs
The following tables summarize key quantitative data from studies comparing different VH032-based PROTACs.
Table 1: Physicochemical and Permeability Properties of Selected VH032-based PROTACs
| Compound ID | VHL Ligand Modification | Linker Type | Molecular Weight (Da) | PAMPA Permeability (Pe x 10-6 cm/s) |
| 4 | N-terminally capped VH032 analogue | Phenylacetamide | - | 8.6 |
| 6 | N-terminally capped VH032 analogue | 3-unit PEG | - | 0.2 |
| 7 (MZ series) | N-terminal tert-Leu with amide linker | PEG | ~900-1200 | 0.6 |
| 9 (MZ series) | N-terminal tert-Leu with amide linker | PEG | ~900-1200 | 0.006 |
| 15 (AT series) | Penicillamine with thioether linker | PEG | ~900-1200 | Significantly lower than MZ series |
| 17 (AT series) | Penicillamine with thioether linker | PEG | ~900-1200 | Very low |
Table 2: Cellular Activity of Selected VH032-based PROTACs
| Compound ID | VHL Ligand Modification | Target Protein | Cellular Activity |
| 7 (MZ series) | N-terminal tert-Leu with amide linker | Brd4 | Highly active |
| 8 (MZ series) | N-terminal tert-Leu with amide linker | Brd4 | More active than 7 |
| 9 (MZ series) | N-terminal tert-Leu with amide linker | Brd4 | Less bioactive than 7 and 8 |
| AT series | Penicillamine with thioether linker | Brd4 | Least active compounds tested |
Signaling Pathways and Experimental Workflows
The mechanism of action of VH032-based PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficiency.
Caption: Mechanism of action of a VH032-based PROTAC.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficiency. Below are summaries of common experimental protocols.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, cancer cell lines) in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the target protein levels are normalized to the loading control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine in dodecane) to form an artificial membrane. The receiver plate is filled with buffer.
-
Compound Addition: The test PROTACs are added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated for a set period (e.g., 5-18 hours) to allow for passive diffusion of the compounds across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both the donor and receiver wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the measured concentrations and known parameters of the assay system.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
-
Sample Preparation: Purified VHL, target protein, and the PROTAC are prepared in a matched buffer.
-
ITC Experiment: The sample cell is filled with the VHL and target protein solution. The PROTAC solution is loaded into the injection syringe.
-
Titration: The PROTAC is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the enthalpy change (ΔH) and binding affinity (Kd) of the ternary complex formation.
Conclusion
The development of effective PROTACs requires a multi-parameter optimization process where the choice of the VHL ligand and its point of linker attachment are of paramount importance. While "this compound" is a valuable synthetic intermediate, the ultimate efficiency of the resulting PROTAC will depend on the modifications introduced after its deprotection. Studies on various VH032 analogues have demonstrated that subtle structural changes can have a profound impact on crucial properties like cell permeability and the ability to form a stable and productive ternary complex. A thorough understanding of these structure-activity relationships is essential for the rational design of next-generation protein degraders with enhanced therapeutic potential. Future research will likely focus on developing novel VHL ligands with improved drug-like properties to overcome the limitations of current VH032-based PROTACs.
References
A Head-to-Head Comparison of VHL Ligands: VH032 Analogue-2 vs. VH298
In the rapidly advancing field of targeted protein degradation, the choice of a high-affinity ligand for the E3 ubiquitin ligase is paramount to the successful design of potent Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component of these heterobifunctional molecules. This guide provides a detailed comparison of two prominent VHL ligands, VH032 analogue-2 and VH298, offering researchers a comprehensive overview of their binding characteristics and the methodologies used to evaluate them.
While specific experimental data for this compound is limited in publicly accessible literature, it is described as an analogue of VH032, a well-characterized VHL ligand.[1][2] For the purpose of this comparison, the performance metrics of VH032 will be used as a proxy for its analogue.
Quantitative Data Summary: Binding Affinity
The binding affinity of a ligand to its target protein is a critical determinant of its efficacy in forming a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent protein degradation. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a higher binding affinity.
| VHL Ligand | Binding Affinity (Kd) | Assay Method(s) |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) |
As the data indicates, VH298 exhibits a significantly higher binding affinity for VHL, with a Kd value approximately twice as potent as that of VH032. This suggests that PROTACs incorporating VH298 may form more stable and efficient ternary complexes, potentially leading to more effective protein degradation.
Signaling Pathway and Experimental Workflows
To understand the context in which these ligands operate, it is essential to visualize the relevant biological pathway and the experimental procedures used to characterize these molecules.
VHL-Mediated HIF-1α Degradation Pathway
The VHL E3 ligase plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation under normoxic conditions.[3][4][5] VHL ligands, such as VH032 and VH298, function by mimicking the binding of HIF-1α to VHL.
Experimental Workflow: PROTAC Cellular Activity Assessment
Evaluating the efficacy of a PROTAC involves a series of in-cell experiments to confirm target protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of VHL ligands. Below are outlines of the key experimental protocols used to determine the binding affinities of VH032 and VH298.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a VHL ligand and the VHL protein complex.
Materials:
-
Purified VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)
-
VHL ligand (this compound or VH298) dissolved in a matched buffer
-
ITC instrument and corresponding analysis software
-
Dialysis buffer (e.g., HEPES buffered saline)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified VHL protein complex against the chosen ITC buffer to ensure buffer matching.
-
Dissolve the VHL ligand in the final dialysis buffer to the desired concentration (typically 10-20 times the concentration of the protein in the cell).
-
Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Load the VHL protein solution into the sample cell of the ITC instrument.
-
Load the VHL ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform an initial small injection to account for diffusion from the syringe tip.
-
Proceed with a series of injections of the ligand into the protein solution. The heat change upon binding is measured after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Assay
Objective: To determine the binding affinity of VHL ligands by measuring the change in polarization of a fluorescently labeled probe upon competitive binding.
Materials:
-
Purified VHL protein complex
-
Fluorescently labeled VHL ligand or peptide probe (e.g., FAM-labeled HIF-1α peptide)
-
Unlabeled VHL ligand (this compound or VH298) as a competitor
-
Assay buffer
-
Microplate reader capable of fluorescence polarization measurements
Protocol:
-
Assay Setup:
-
Prepare a solution of the VHL protein complex and the fluorescent probe in the assay buffer. The concentration of the protein should be around the Kd of the probe, and the probe concentration should be low to minimize background signal.
-
Prepare serial dilutions of the competitor VHL ligand (this compound or VH298).
-
-
Binding Reaction:
-
In a microplate, add the VHL protein-probe mixture to wells containing the different concentrations of the competitor ligand.
-
Include control wells with only the probe (for minimum polarization) and the probe with the VHL protein but no competitor (for maximum polarization).
-
Incubate the plate at a constant temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value of the competitor.
-
The Kd of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Conclusion
The selection of a VHL ligand is a critical step in the development of effective PROTACs. Based on the available data, VH298 demonstrates a superior binding affinity to VHL compared to VH032 . This higher affinity may translate to more potent and efficient degradation of target proteins in a cellular context. Researchers should consider these binding characteristics in conjunction with other factors such as cell permeability and synthetic accessibility when designing their PROTAC molecules. The provided experimental protocols offer a framework for the rigorous evaluation and comparison of these and other VHL ligands.
References
A Comparative Guide to the Validation of Target Degradation by VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various Proteolysis Targeting Chimeras (PROTACs) that utilize analogues of the Von Hippel-Lindau (VHL) E3 ligase ligand, VH032. While specific quantitative data for PROTACs synthesized with "VH032 analogue-2" (CAS 1448189-66-9) is not extensively available in peer-reviewed literature, this guide will focus on the well-documented class of VH032-based PROTACs. We will explore how modifications to the VH032 scaffold, linker chemistry, and target-binding ligands collectively influence target degradation efficacy. The information presented is supported by experimental data from various studies and includes detailed protocols for key validation assays.
Mechanism of Action of VH032-Based PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A VH032-based PROTAC consists of a ligand that binds to the VHL E3 ubiquitin ligase, a linker, and a ligand that binds to the POI. The PROTAC facilitates the formation of a ternary complex between the VHL E3 ligase and the POI, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: Mechanism of VH032-based PROTAC-mediated protein degradation.
Comparative Performance of VH032-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. These parameters are quantified as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize data from various studies on VH032-based PROTACs, illustrating how different structural components affect their degradation performance.
Table 1: Influence of Linker Composition and Length on BRD4 Degradation
This table compares VH032-based PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer. The key variable is the linker connecting the VH032 ligand to the BRD4 binder (JQ1).
| PROTAC Name | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | PEG | 12 | HeLa | 25 | >95 |
| PROTAC A | Alkyl | 10 | 22Rv1 | 50 | ~90 |
| PROTAC B | PEG | 15 | HeLa | 15 | >98 |
| PROTAC C | Alkyl-ether | 15 | HEK293T | 12 | 96 |
Data are compiled from representative studies in the literature and are intended for comparative purposes.
Table 2: Comparison of VH032-Based PROTACs Targeting Different Kinases
This table showcases the performance of VH032-based PROTACs against various kinase targets, highlighting the impact of the target-binding ligand on degradation efficiency.
| PROTAC Name | Target Kinase | Target Binder | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC D | BTK | Ibrutinib analogue | RAMOS | 14.6 | >90 |
| PROTAC E | EGFR (L858R) | Gefitinib | HCC-827 | 5.0 | >95 |
| PROTAC F | TBK1 | Pyrimidine-based | HEK293T | 12 | 96 |
| PROTAC 6-b | ITK | Promiscuous Kinase Inhibitor | Jurkat | 42 | 71 |
Data are compiled from representative studies in the literature and are intended for comparative purposes.
Experimental Protocols for Target Degradation Validation
Accurate validation of target degradation is crucial for the development of effective PROTACs. The following are detailed protocols for essential experiments.
Experimental Workflow for Target Degradation Validation
Caption: A typical workflow for validating PROTAC-mediated target degradation.
Protocol 1: DC50 and Dmax Determination by Western Blotting
Objective: To quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the signal.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Live-Cell Imaging for Real-Time Degradation Kinetics
Objective: To monitor the dynamics of PROTAC-induced protein degradation in real-time in living cells.
Materials:
-
Cell line stably expressing a fluorescently tagged version of the target protein (e.g., GFP-POI)
-
Live-cell imaging medium
-
PROTAC stock solution
-
High-content imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Cell Seeding: Seed the fluorescently tagged cell line in a glass-bottom imaging plate.
-
PROTAC Addition: On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentrations of the PROTAC and a vehicle control.
-
Time-Lapse Microscopy: Immediately place the plate in the imaging system and begin acquiring images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours).[2]
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Plot the normalized intensity versus time for each PROTAC concentration to generate degradation curves.
-
From these curves, calculate degradation rates, DC50, and Dmax.[2]
-
Disclaimer: The experimental data presented in the tables are compiled from various published studies and are for illustrative and comparative purposes only. The specific performance of a PROTAC can vary depending on the experimental conditions, cell line, and specific constructs used. Researchers should refer to the primary literature for detailed experimental parameters.
References
The E3 Ligase Ligand Jigsaw: A Comparative Guide to Optimizing PROTAC Performance
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of an E3 ligase ligand is a critical juncture in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of PROTACs utilizing different E3 ligase ligands, offering insights into their performance, supported by experimental data and detailed protocols to inform rational drug design.
PROTACs are revolutionary bifunctional molecules that orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The E3 ligase ligand is the linchpin of this tripartite complex, dictating which of the over 600 E3 ligases in the human genome is commandeered to tag the POI for destruction.[4] While a vast number of E3 ligases exist, the development of PROTACs has predominantly revolved around a select few, primarily Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2).
The selection of an E3 ligase and its corresponding ligand has profound implications for a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. Factors such as the cellular localization and expression levels of the E3 ligase, as well as the stability of the ternary complex formed between the POI, PROTAC, and E3 ligase, all play a crucial role in determining the ultimate success of a protein degrader.
Quantitative Performance Comparison of PROTACs with Different E3 Ligase Ligands
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent and efficacious PROTAC.
The following table summarizes experimental data from various studies, comparing the performance of PROTACs developed for the same protein of interest but utilizing different E3 ligase ligands.
| Protein of Interest (POI) | E3 Ligase Ligand | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| Androgen Receptor (AR) | VHL | ARD-266 | 0.5 | >95 | LNCaP |
| VHL | ARD-69 | 0.86 | >95 | LNCaP | |
| CRBN | ARV-110 | 1 | 85 | VCaP | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | Undisclosed | Potent Degradation | N/A | N/A |
| IAP | Inefficient Degradation | N/A | N/A | ||
| VHL | Inefficient Degradation | N/A | N/A | ||
| EGFR (L858R) | VHL | Compound 68 | 5.0 | >90 | HCC-827 |
| VHL | Compound 68 | 3.3 | >90 | H3255 | |
| CRBN | Compound 69 | 11 | >90 | HCC-827 | |
| CRBN | Compound 69 | 25 | >90 | H3255 | |
| Estrogen Receptor α (ERα) | CRBN | ARV-471 | 1.8 | >90 | MCF-7 |
| CRBN | Compound 41 | 0.41 | >90 | MCF-7 | |
| IRAK4 | CRBN | KT-474 | <0.01 | >50 | PMBC |
| CRBN | KT-413 | <0.01 | >50 | PMBC | |
| BCR-ABL | RNF114 | BT1 | More Selective vs CRBN/VHL | N/A | Leukemia cells |
| BRD4 | FEM1B | NJH-1-106 | 250 | 94 | N/A |
| BRD4 | KEAP1 | MS83 | Effective Degradation | N/A | MDA-MB-468 |
| LRRK2 | VHL | PROTAC10 | 15-72 | 82-90 | Multiple |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
References
Assessing the Selectivity of VH032 Analogue-2 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting proteins for degradation. This guide provides a comparative analysis of the selectivity of PROTACs based on VH032 analogue-2, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the cell's natural protein disposal system, these PROTACs offer a distinct mechanism of action compared to traditional small molecule inhibitors. Here, we present experimental data and detailed protocols to assess their selectivity and compare their performance against alternative approaches.
Performance Comparison: VHL-based vs. CRBN-based PROTACs for KRAS G12C Degradation
A key aspect of PROTAC development is the choice of the E3 ligase recruiter. To illustrate the impact of this choice on selectivity and efficacy, we compare a VH032-based PROTAC, LC-2, with a PROTAC utilizing a Cereblon (CRBN) ligand, both designed to target the oncogenic KRAS G12C protein.
| Feature | LC-2 (VH032-based PROTAC) | CRBN-based PROTAC | Small Molecule Inhibitor (MRTX849) |
| Target | KRAS G12C | KRAS G12C | KRAS G12C |
| Mechanism of Action | Induces proteasomal degradation of KRAS G12C | Induces proteasomal degradation of KRAS G12C | Covalently inhibits KRAS G12C activity |
| Endogenous Protein Degradation | Successful degradation of endogenous KRAS G12C[1][2] | Unable to degrade endogenous KRAS G12C[2] | No degradation, only inhibition |
| Potency (DC50) | 0.25 - 0.76 µM in various cell lines[1][3] | Not applicable for endogenous protein | Not applicable (IC50 for inhibition) |
| Downstream Signaling Effect | Attenuation of pERK signaling | No significant impact on downstream signaling due to lack of endogenous degradation | Inhibition of MAPK pathway signaling |
| Selectivity Advantage | Demonstrated efficacy against the endogenous, disease-relevant form of the target protein. | Limited to artificial reporter systems in this case. | Selectivity is based on binding affinity to the target protein. |
Table 1. Comparison of a VH032-based PROTAC (LC-2) with a CRBN-based PROTAC and a small molecule inhibitor for the degradation of KRAS G12C.
Experimental Protocols
Accurate assessment of PROTAC selectivity relies on a combination of cellular and proteomic-based assays. Below are detailed methodologies for key experiments.
NanoBRET/HiBiT Assay for Target Engagement and Protein Degradation
These assays provide quantitative data on target engagement and degradation kinetics in live cells.
Objective: To measure the dose- and time-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
CRISPR/Cas9 engineered cell line expressing the target protein tagged with HiBiT.
-
LgBiT protein (for complementation with HiBiT).
-
Nano-Glo® Live Cell Assay System.
-
PROTAC of interest.
-
Control compounds (e.g., inactive epimer, parent small molecule inhibitor).
-
Luminometer.
Protocol:
-
Cell Plating: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and control compounds. Add the compounds to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection:
-
For endpoint assays, lyse the cells and add the Nano-Glo® substrate containing LgBiT protein.
-
For kinetic assays in live cells, add the Nano-Glo® Endurazine™ substrate and LgBiT protein directly to the wells.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of HiBiT-tagged protein remaining.
-
Data Analysis: Normalize the luminescence readings to a vehicle-treated control. Calculate the percentage of protein degradation and determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Quantitative Mass Spectrometry-based Proteomics for Off-Target Analysis
This technique provides a global view of protein abundance changes in response to PROTAC treatment, enabling the identification of off-target effects.
Objective: To identify and quantify on-target and off-target protein degradation across the proteome.
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Trypsin for protein digestion.
-
Tandem Mass Tag (TMT) reagents for labeling (optional, for multiplexing).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a specific concentration and for a defined duration. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different treatment conditions with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Generate volcano plots to visualize differentially expressed proteins. On-target degradation should be clearly identifiable, while significant degradation of other proteins may indicate off-target effects.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
KRAS G12C Signaling Pathway and PROTAC Intervention
Caption: The KRAS G12C signaling pathway and the point of intervention by a VH032-based PROTAC.
References
No Publicly Available Data for Cross-Reactivity Studies of VH032 Analogue-2
A comprehensive search for publicly available experimental data on the cross-reactivity of VH032 analogue-2 has yielded no specific studies or datasets. The available information identifies this compound primarily as a synthetic intermediate for the development of PROTACs, rather than a final compound that has undergone extensive biological testing, including cross-reactivity profiling.
VH032 is a well-established, potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a critical component in the design of proteolysis-targeting chimeras (PROTACs).[1][2] Numerous analogues of VH032 have been synthesized to modulate its binding affinity, permeability, and other physicochemical properties.[3][4]
This compound is described as a derivative of VH032 that serves as a key intermediate in the synthesis of more complex PROTAC molecules.[5] Specifically, it is designed to have a protective group that can be removed under acidic conditions, facilitating its use as a building block for further chemical synthesis.
The current scientific literature and available product data sheets do not contain information regarding the off-target binding or cross-reactivity profile of this compound. Cross-reactivity studies are crucial for the development of safe and effective therapeutics, but this level of detailed biological assessment is typically performed on final candidate molecules rather than on synthetic intermediates. While proteomics analyses have shown the parent compound, VH032, to be highly specific and selective for VHL, this data cannot be directly extrapolated to its analogues without experimental validation.
Given the absence of the required experimental data, it is not possible to construct a comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and objective performance comparison for this compound at this time. Researchers interested in the cross-reactivity of this specific compound would need to perform the relevant biochemical or cellular assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Application of VH032 Analogue-2 and VH032-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison between VH032 analogue-2 and VH032-based Proteolysis Targeting Chimeras (PROTACs), focusing on their respective roles and in vivo efficacy. This document clarifies the distinct functions of these molecules and presents supporting experimental data for VH032-based PROTACs.
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and serves as a crucial component in the design of PROTACs.[1][2] This guide will delineate the roles of a key synthetic intermediate, this compound, and the therapeutic agents derived from it, specifically focusing on the in vivo efficacy of two prominent VH032-based PROTACs: ARV-771 and MZ1.
This compound: A Key Synthetic Intermediate
This compound is an analogue of the VHL ligand VH032.[3] It is not intended for direct therapeutic application but rather serves as a critical building block in the synthesis of PROTAC molecules.[3][4] Its chemical structure is designed to facilitate the straightforward attachment of a linker and a target-binding ligand, a key step in the construction of a heterobifunctional PROTAC. The analogue contains a protective group that can be removed under acidic conditions, revealing a reactive site for conjugation.
Key Characteristics of this compound:
-
Function: A chemical intermediate for the synthesis of VH032-based PROTACs.
-
In Vivo Efficacy: Not applicable, as it is not designed for in vivo use as a standalone agent. No in vivo efficacy or pharmacokinetic data is available for this compound.
-
Application: Used in the drug discovery and development process to generate libraries of PROTAC molecules for screening and optimization.
VH032-Based PROTACs: Hijacking the Ubiquitin-Proteasome System for Targeted Protein Degradation
In contrast to this compound, VH032-based PROTACs are fully elaborated, heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of three key components:
-
A VHL-binding moiety (derived from VH032): This part of the molecule recruits the VHL E3 ubiquitin ligase.
-
A target-binding ligand (warhead): This moiety binds to the protein of interest (POI) that is targeted for degradation.
-
A chemical linker: This connects the VHL-binding and target-binding moieties.
By simultaneously binding to both the VHL E3 ligase and the target protein, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In Vivo Efficacy of Exemplary VH032-Based PROTACs
The following sections detail the in vivo efficacy of two well-characterized VH032-based PROTACs, ARV-771 and MZ1, which target the Bromodomain and Extra-Terminal (BET) family of proteins.
ARV-771: A Pan-BET Degrader for Castration-Resistant Prostate Cancer
ARV-771 is a pan-BET degrader that has demonstrated significant in vivo activity in models of castration-resistant prostate cancer (CRPC).
Quantitative In Vivo Data for ARV-771:
| Parameter | Value | Animal Model | Reference |
| Dose and Administration | 10 mg/kg, daily subcutaneous injection | Male Nu/Nu mice with 22Rv1 tumor xenografts | |
| Tumor Growth Inhibition | Induced tumor regression | Enzalutamide-resistant 22Rv1 xenografts | |
| Target Protein Degradation | 37% down-regulation of BRD4 in tumor tissue after 3 days | 22Rv1 tumor xenografts | |
| Pharmacodynamic Effect | 76% down-regulation of c-MYC in tumor tissue after 3 days | 22Rv1 tumor xenografts | |
| Plasma Concentration | 1,200 ± 230 nM (8 hours post-final dose in a 14-day study) | 22Rv1 tumor xenografts |
Experimental Protocol for ARV-771 In Vivo Studies:
-
Animal Model: Male Nu/Nu mice were implanted with AR-V7+ 22Rv1 tumor xenografts.
-
Treatment: ARV-771 was administered daily via subcutaneous injection at a dose of 10 mg/kg.
-
Efficacy Assessment: Tumor volumes were measured to assess tumor growth inhibition.
-
Pharmacodynamic Analysis: Tumor tissues were harvested 8 hours after the last dose to analyze the levels of BRD4 and c-MYC proteins by immunoblotting. Plasma was also collected to determine the concentration of ARV-771.
MZ1: A Selective BRD4 Degrader with Activity in JQ1-Resistant Tumors
MZ1 is a PROTAC that selectively degrades BRD4 over other BET family members and has shown efficacy in preclinical models of JQ1-resistant triple-negative breast cancer and acute myeloid leukemia (AML).
Quantitative In Vivo Data for MZ1:
| Parameter | Value | Animal Model | Reference |
| Dose and Administration | 10 mg/kg for 2 weeks | JQ1-resistant MDA-MB-231R xenografts | |
| Tumor Growth Inhibition | Prevented tumor progression | JQ1-resistant MDA-MB-231R xenografts | |
| Target Protein Degradation | Lower BRD4 expression in tumor lysates compared to JQ1-treated mice | JQ1-resistant MDA-MB-231R xenografts |
Experimental Protocol for MZ1 In Vivo Studies:
-
Animal Model: MDA-MB-231R (JQ1-resistant) xenograft models were established.
-
Treatment: Animals were initially treated with the BET inhibitor JQ1 to confirm resistance. Subsequently, one group of animals was treated with MZ1 at a dose of 10 mg/kg for 2 weeks.
-
Efficacy Assessment: Tumor volumes were monitored to evaluate the effect on tumor progression.
-
Pharmacodynamic Analysis: Tumor lysates were analyzed by Western blotting to determine the expression levels of BRD4.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Benchmarking Guide to Novel VHL Ligands and the VH032 Analogue-2 Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly developed von Hippel-Lindau (VHL) E3 ligase ligands against the widely utilized VH032 analogue-2. The contents herein are intended to inform researchers in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), by presenting key performance data, experimental methodologies, and relevant biological pathways.
Introduction to VHL Ligands in Targeted Protein Degradation
The von Hippel-Lindau (VHL) protein is a crucial component of the VHL E3 ubiquitin ligase complex, which targets the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2][3] Small molecule ligands that bind to VHL can be incorporated into PROTACs, which are heterobifunctional molecules designed to recruit a target protein to the E3 ligase for degradation.[1][4] The affinity and binding kinetics of the VHL ligand are critical parameters that influence the efficacy of the resulting PROTAC.
VH032 is a well-established VHL ligand that has been widely used in the development of PROTACs. This compound is a derivative of VH032 that serves as a key intermediate in the synthesis of PROTAC molecules. It is designed to have a protective group that can be removed under acidic conditions, allowing for direct use in PROTAC synthesis. This guide benchmarks the performance of recently developed VHL ligands against the foundational VH032 scaffold, providing a valuable resource for the selection of VHL ligands in drug discovery programs.
Quantitative Comparison of VHL Ligand Performance
The following tables summarize the binding affinities of various new VHL ligands in comparison to VH032 and its derivatives. This data is essential for researchers to select the most appropriate ligand for their specific target and experimental system.
| Ligand/Inhibitor | Binding Affinity (Kd) [nM] | Assay Method | Reference |
| Reference Compounds | |||
| VH032 | 185 | Not Specified | |
| VH298 | 52 | Not Specified | |
| New VHL Ligands (Series 1) | |||
| Compound 2 | 149 | FP | |
| Compound 8 | 97 | FP | |
| New VHL Ligands (Other) | |||
| VH101 | 16 | Not Specified | |
| VHL-e | IC50 = 190 | FP |
Table 1: Dissociation Constants (Kd) and IC50 Values of VHL Ligands. This table presents the binding affinities of several new VHL ligands compared to the reference compounds VH032 and VH298. Lower Kd and IC50 values indicate higher binding affinity. FP denotes Fluorescence Polarization.
| Ligand | Inhibition Constant (Ki) [nM] | Assay Method | Reference |
| VH032 and Analogues | |||
| VH032 | 33.4 | TR-FRET | |
| VH298 | 18.9 | TR-FRET | |
| VH032 amine | 5700 | TR-FRET | |
| Me-VH032 amine | 3400 | TR-FRET | |
| BOC-VH032 | 2100 | TR-FRET | |
| VH032 phenol | 14.6 | TR-FRET | |
| VH032-PEG4-amine | 6.8 | TR-FRET | |
| MZ1 | 6.3 | TR-FRET |
Table 2: Inhibition Constants (Ki) of VH032 and its Analogues. This table provides the inhibition constants for a panel of VHL ligands, offering insights into their relative potencies. Lower Ki values represent stronger inhibition. TR-FRET denotes Time-Resolved Fluorescence Resonance Energy Transfer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to determine the binding affinity of VHL ligands.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is widely used to measure the binding affinity of a test compound by assessing its ability to displace a fluorescently labeled ligand (probe) from the target protein.
Principle: A fluorescently labeled VHL ligand (probe) is incubated with the VHL protein complex. The binding of the large protein complex to the small probe results in a high fluorescence polarization signal. When an unlabeled test compound competes for binding to VHL, the probe is displaced, leading to a decrease in the polarization signal.
General Protocol:
-
Reagents: Purified VHL protein complex (e.g., VCB complex), fluorescently labeled VHL probe (e.g., BODIPY FL VH032), assay buffer, and test compounds.
-
Procedure:
-
A solution of the VHL protein complex and the fluorescent probe is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The VHL protein/probe mixture is added to each well.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve. The Ki or Kd can then be calculated from the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another powerful technique for quantifying biomolecular interactions in a high-throughput format.
Principle: This assay utilizes a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., BODIPY FL). The VHL protein is typically tagged with a component that binds the donor-labeled antibody (e.g., GST-tag and anti-GST-Tb), and a VHL ligand is conjugated to the acceptor fluorophore. When the fluorescent ligand binds to the VHL protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A test compound that competes for the binding site will disrupt this interaction and reduce the FRET signal.
General Protocol:
-
Reagents: Terbium-labeled antibody (e.g., Tb-anti-GST), GST-tagged VHL protein complex, acceptor-labeled VHL ligand (e.g., BODIPY FL VH032), assay buffer, and test compounds.
-
Procedure:
-
The GST-tagged VHL protein complex is incubated with the Terbium-labeled antibody.
-
Serial dilutions of the test compound are added to the microplate wells.
-
The VHL/antibody mixture and the acceptor-labeled VHL ligand are added to the wells.
-
The plate is incubated to allow for binding.
-
The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis: Similar to the FP assay, IC50 values are determined from the dose-response curves and used to calculate the inhibition constant (Ki).
Visualizing the VHL-HIF-1α Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway involving VHL and a typical experimental workflow for ligand screening.
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: A generalized experimental workflow for screening and characterizing VHL ligands.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to VHL Ligands for PROTAC Development: Featuring VH032 Analogue-2 and Key Alternatives
In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of this technology, and a diverse arsenal of ligands has been developed to recruit it. This guide provides a comparative overview of VH032 analogue-2 and other pivotal VHL ligands, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their PROTAC design strategies.
This compound: A Key Intermediate for PROTAC Synthesis
This compound is a derivative of the well-established VHL ligand, VH032.[1][2][3] Its primary application is as a key intermediate in the synthesis of PROTAC molecules.[1][2] A key feature of this compound is the presence of a protective group that can be removed under acidic conditions, facilitating its direct use in the construction of PROTACs. While specific quantitative binding data for this compound is not extensively published, its utility lies in its role as a versatile building block for creating a wide array of PROTACs based on the proven VH032 scaffold.
Comparative Analysis of Key VHL Ligands
To provide a comprehensive understanding of the available VHL ligands, this section compares the performance of several key molecules based on their binding affinities and applications.
Quantitative Data Summary
The following table summarizes the binding affinities of prominent VHL ligands, providing a quantitative basis for comparison. Lower dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values indicate higher binding affinity.
| Ligand | Binding Affinity (Kd) | IC50 | Assay Method(s) | Key Features & Applications |
| VH032 | 185 nM | 454 nM (FP), 352.2 nM (TR-FRET) | FP, ITC, SPR, TR-FRET | A widely used foundational VHL ligand in numerous PROTACs. |
| VH298 | 80-90 nM | 288.2 nM (TR-FRET) | FP, SPR, TR-FRET | A more potent analogue of VH032 with improved cell permeability. |
| VH101 | 44 nM | - | - | A highly potent VHL ligand with a cyclopropyl group modification. |
| GNE7599 | 540 pM | - | NanoBRET | A highly potent, orally bioavailable VHL ligand. |
| VL285 | - | 340 nM (degradation) | Functional Degradation Assay | A potent VHL ligand used in PROTACs. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the application of these VHL ligands.
Detailed Experimental Protocols
Reproducibility and accuracy are critical in drug discovery. This section provides detailed methodologies for the key experiments cited in this guide.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from the VHL protein.
Principle: A small fluorescently labeled VHL ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VHL protein, its tumbling slows, and polarization increases. A competing unlabeled ligand will displace the tracer, causing a decrease in polarization.
Protocol:
-
Reagents and Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
-
VHL Protein Complex (VBC): Recombinant VHL-ElonginB-ElonginC complex. Prepare a 2X working stock in assay buffer.
-
Fluorescent Tracer: A fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide). Prepare a 2X working stock in assay buffer.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X VHL protein solution to all wells except the tracer-only controls.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for a further 15-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand is titrated into a solution containing the protein. The heat change upon binding is measured by the calorimeter.
Protocol:
-
Sample Preparation:
-
Dialyze both the VHL protein and the ligand into the same buffer to minimize heats of dilution.
-
Degas the solutions before use.
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Principle: The VHL protein is immobilized on a sensor chip. The binding of a ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization:
-
Immobilize the VHL protein complex onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the VHL ligand over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Principle: Cells are treated with a PROTAC, and the level of the target protein is measured by Western blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and then probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection reagent (e.g., chemiluminescence).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
References
Safety Operating Guide
Navigating the Disposal of VH032 Analogue-2: A Guide for Laboratory Professionals
Understanding VH032 Analogue-2 and its Potential Hazards
VH032 and its analogues are key intermediates in the synthesis of PROTACs.[1][2] As with any novel research chemical, it is prudent to treat this compound as potentially hazardous in the absence of complete toxicological data. General laboratory safety protocols should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
Core Principles of Chemical Waste Disposal
The fundamental approach to managing laboratory chemical waste involves a hierarchy of strategies: pollution prevention, source reduction, reuse or redistribution, treatment and recycling, and finally, disposal. For a specialized research compound like this compound, the primary focus will be on safe collection, segregation, and disposal through a certified hazardous waste management service.
Step-by-Step Disposal Procedures for this compound
The following steps provide a clear pathway for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound, as well as grossly contaminated items such as weighing boats and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Segregate liquid waste containing this compound.
-
Aqueous Waste: Collect aqueous solutions separately from organic solvent waste.
-
Organic Solvents: Chlorinated and non-chlorinated organic solvents should be collected in separate, compatible containers.
-
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be in good condition, compatible with the chemical waste being stored, and kept securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name of the contents, including "this compound." Avoid using abbreviations or chemical formulas.
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Do not mix incompatible waste streams.
4. Disposal Request:
-
Once a waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a contracted waste management company.
Quantitative Data Summary for Waste Segregation:
| Waste Type | Container Type | Segregation Guidelines |
| Solid this compound Waste | Lined, sealed pail or drum | Segregate from liquid and sharps waste. |
| Aqueous Solutions with this compound | Glass or polyethylene bottle | Do not mix with organic solvents. |
| Organic Solvents with this compound | Solvent-compatible safety can or bottle | Segregate chlorinated and non-chlorinated solvents. |
| Contaminated Sharps | Puncture-resistant sharps container | Do not mix with other waste types. |
Experimental Protocol: Decontamination of Glassware
For glassware that has come into contact with this compound, a triple rinse procedure is recommended before it is returned to general use or disposed of as non-hazardous waste.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve this compound. Collect this first rinse as hazardous waste. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
Second and Third Rinses: Perform two additional rinses with the solvent. Depending on institutional policies and the perceived hazard of the compound, these subsequent rinses may also need to be collected as hazardous waste.
-
Final Wash: Wash the glassware with soap and water, followed by a final rinse with deionized water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
It is imperative to consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures, as local regulations may vary. When in doubt, always err on the side of caution and treat the chemical waste as hazardous. For definitive guidance, it is recommended to request a Safety Data Sheet (SDS) from the vendor of this compound.
References
Personal protective equipment for handling VH032 analogue-2
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of VH032 Analogue-2.
This document provides critical safety and logistical information for the operational use and disposal of this compound, a ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on a representative SDS for a structurally similar VH032 analogue, VH032-cyclopropane-F. It is imperative to handle this compound with care in a laboratory setting equipped for handling chemical reagents.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation exposure. |
Emergency First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Guidelines:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store as a powder at -20°C for long-term storage (up to 3 years). For stock solutions, store at -80°C (up to 1 year) to avoid repeated freeze-thaw cycles.[1] |
| Atmosphere | Store in a tightly sealed container. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Disposal Procedures:
-
Collect Waste: Collect all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated and clearly labeled hazardous waste container.
-
Containerize: Ensure the waste container is properly sealed and stored in a designated secondary containment area.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
This compound functions as a ligand for the VHL E3 ubiquitin ligase. In the context of a PROTAC, it serves to recruit VHL to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
Caption: PROTAC molecule with this compound recruits VHL E3 ligase to a target protein for degradation.
A typical experimental workflow to assess the efficacy of a PROTAC incorporating this compound involves confirming the degradation of the target protein.
Caption: Step-by-step workflow for assessing protein degradation via Western Blotting.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of a PROTAC containing this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with the PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells expressing the target protein in appropriate culture plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
AlphaLISA for Ternary Complex Formation
This assay is used to measure the formation of the ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the appropriate assay buffer.
-
Prepare working solutions of the tagged target protein (e.g., His-tagged), tagged VHL (e.g., GST-tagged), and AlphaLISA acceptor and donor beads according to the manufacturer's protocol.
-
-
Assay Procedure:
-
In a 384-well microplate, add the PROTAC dilutions, the tagged target protein, and the tagged VHL.
-
Incubate to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads (e.g., anti-His) and incubate.
-
Add the AlphaLISA donor beads (e.g., anti-GST) and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using an Alpha-enabled microplate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
